Technical Documentation Center

2,3-Difluoro-4-methoxy-DL-phenylalanine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,3-Difluoro-4-methoxy-DL-phenylalanine
  • CAS: 1256482-63-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 2,3-Difluoro-4-methoxy-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Fluorinated Phenylalanine Analogs The strategic incorporation of fluorine atoms into bioactive molecules has become a corn...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Phenylalanine Analogs

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Phenylalanine, an essential aromatic amino acid, is a frequent target for fluorination due to its prevalence in peptides and protein structures. Substituted phenylalanine analogs, particularly those with fluorine moieties on the aromatic ring, are valuable building blocks in the synthesis of novel therapeutic agents, including enzyme inhibitors and PET imaging agents.[1] This guide provides a detailed technical overview of a plausible and robust synthetic pathway for 2,3-Difluoro-4-methoxy-DL-phenylalanine, a specific fluorinated analog with potential applications in pharmaceutical research.

Retrosynthetic Strategy

A logical retrosynthetic analysis of the target molecule, 2,3-Difluoro-4-methoxy-DL-phenylalanine, suggests two primary disconnection approaches, both of which converge on the key intermediate, 2,3-difluoro-4-methoxybenzaldehyde. This aldehyde can be synthesized from commercially available starting materials. The subsequent conversion of the aldehyde to the final amino acid can be achieved through well-established named reactions in amino acid synthesis.

Retrosynthesis Target 2,3-Difluoro-4-methoxy-DL-phenylalanine Disconnection_1 C-N bond formation Target->Disconnection_1 Intermediate_Aldehyde 2,3-Difluoro-4-methoxybenzaldehyde Disconnection_3 Formylation Intermediate_Aldehyde->Disconnection_3 Starting_Material 2,3-Difluoroanisole Disconnection_1->Intermediate_Aldehyde Erlenmeyer-Plöchl or Bucherer-Bergs Synthesis Disconnection_2 C-C bond formation Disconnection_3->Starting_Material Directed Ortho-Metalation

Caption: Retrosynthetic analysis of 2,3-Difluoro-4-methoxy-DL-phenylalanine.

Part 1: Synthesis of the Key Intermediate: 2,3-Difluoro-4-methoxybenzaldehyde

The synthesis of the crucial aldehyde intermediate, 2,3-difluoro-4-methoxybenzaldehyde, can be efficiently achieved through a directed ortho-metalation (DoM) strategy. DoM utilizes a directing group to activate a specific ortho-position for deprotonation by a strong base, followed by quenching with an electrophile. In this case, the methoxy group of 2,3-difluoroanisole directs the lithiation to the C4 position.

Experimental Protocol: Directed Ortho-metalation and Formylation

This protocol is adapted from a similar synthesis of a regioisomeric difluoro-methoxybenzaldehyde.[2]

Step 1: Lithiation of 2,3-Difluoroanisole

  • To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add n-butyllithium (n-BuLi). Stir the mixture for 30 minutes to generate lithium diisopropylamide (LDA) in situ.

  • In a separate flask, dissolve 2,3-difluoroanisole in anhydrous THF and cool the solution to -78 °C.

  • Slowly add the solution of 2,3-difluoroanisole to the freshly prepared LDA solution while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours to ensure complete ortho-lithiation.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Organolithium reagents like n-BuLi and LDA are extremely reactive towards protic solvents, including water. The absence of water is critical to prevent quenching of the base and the lithiated intermediate.

  • Low Temperature (-78 °C): The low temperature is essential to control the reactivity of the organolithium species, preventing side reactions such as decomposition of the base or unwanted nucleophilic attack on the solvent. It also ensures the kinetic regioselectivity of the deprotonation at the position ortho to the directing methoxy group.

  • Inert Atmosphere: An inert atmosphere of argon or nitrogen is necessary to prevent the reaction of the highly reactive organolithium intermediates with oxygen and moisture from the air.

Step 2: Formylation

  • While maintaining the reaction temperature at -78 °C, slowly add anhydrous N,N-dimethylformamide (DMF) to the solution of the lithiated intermediate.

  • After the addition is complete, allow the reaction to stir at -78 °C for an additional hour.

  • Gradually warm the reaction mixture to room temperature.

Causality Behind Experimental Choices:

  • Anhydrous DMF: DMF serves as the electrophile to introduce the formyl group. It must be anhydrous to prevent quenching of the lithiated species.

  • Slow Addition at Low Temperature: This minimizes side reactions and ensures a controlled reaction between the lithiated aromatic ring and DMF.

Step 3: Work-up and Purification

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 2,3-difluoro-4-methoxybenzaldehyde by column chromatography on silica gel or by recrystallization.

Synthesis_of_Aldehyde Start 2,3-Difluoroanisole Step1 1. LDA, THF, -78 °C 2. DMF, -78 °C to rt Start->Step1 Product 2,3-Difluoro-4-methoxybenzaldehyde Step1->Product

Caption: Synthesis of 2,3-difluoro-4-methoxybenzaldehyde via ortho-lithiation.

Part 2: Conversion of the Aldehyde to 2,3-Difluoro-4-methoxy-DL-phenylalanine

With the key aldehyde intermediate in hand, two classical and reliable methods can be employed for the synthesis of the target amino acid: the Erlenmeyer-Plöchl synthesis and the Bucherer-Bergs synthesis. Both pathways yield the racemic (DL) form of the amino acid.

Method A: The Erlenmeyer-Plöchl Synthesis

This method involves the condensation of an aldehyde with an N-acylglycine (typically hippuric acid or N-acetylglycine) in the presence of acetic anhydride and a weak base to form an azlactone (oxazolone). Subsequent hydrolysis and reduction of the azlactone yield the desired amino acid.[3]

Step 1: Azlactone Formation

  • In a round-bottom flask, combine 2,3-difluoro-4-methoxybenzaldehyde, N-acetylglycine, and anhydrous sodium acetate.

  • Add acetic anhydride to the mixture.

  • Heat the mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and add ethanol to precipitate the azlactone product.

  • Collect the crystalline product by filtration and wash with cold ethanol and water.

Causality Behind Experimental Choices:

  • Acetic Anhydride: Acts as both a solvent and a dehydrating agent, driving the cyclization to form the azlactone.

  • Sodium Acetate: A weak base that facilitates the condensation reaction.

Step 2: Hydrolysis and Reduction to the Amino Acid

  • The isolated azlactone can be subjected to a two-step hydrolysis and reduction. A common method involves heating the azlactone with a mixture of red phosphorus and hydriodic acid. This procedure cleaves the azlactone ring and reduces the double bond in a single pot.

  • Alternatively, a milder two-step procedure can be employed. First, the azlactone is hydrolyzed to the α-acetamidoacrylic acid derivative using a base such as sodium hydroxide.

  • The resulting α-acetamidoacrylic acid is then reduced, for example, by catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst), to give N-acetyl-2,3-difluoro-4-methoxy-DL-phenylalanine.

  • Finally, the N-acetyl group is removed by acid or base hydrolysis to yield the final product, 2,3-Difluoro-4-methoxy-DL-phenylalanine.

Erlenmeyer_Plochl Aldehyde 2,3-Difluoro-4-methoxybenzaldehyde Step1 N-acetylglycine, Acetic Anhydride, Sodium Acetate Aldehyde->Step1 Azlactone Azlactone Intermediate Step1->Azlactone Step2 1. Hydrolysis (NaOH) 2. Reduction (H₂, Pd/C) 3. Deacetylation (HCl) Azlactone->Step2 Amino_Acid 2,3-Difluoro-4-methoxy-DL-phenylalanine Step2->Amino_Acid

Caption: Erlenmeyer-Plöchl synthesis pathway.

Method B: The Bucherer-Bergs Synthesis

This multicomponent reaction provides a direct route from an aldehyde to a hydantoin, which can then be hydrolyzed to the corresponding amino acid.[4][5]

Step 1: Hydantoin Formation

  • In a suitable pressure vessel, dissolve 2,3-difluoro-4-methoxybenzaldehyde in a mixture of ethanol and water.

  • Add ammonium carbonate and potassium cyanide (or sodium cyanide) to the solution.

  • Seal the vessel and heat the mixture with stirring. The reaction typically requires elevated temperatures (e.g., 60-100 °C) for several hours.[6]

  • After cooling, the hydantoin product may precipitate from the solution. Acidification of the reaction mixture can also induce precipitation.

  • Collect the solid 5-(2,3-difluoro-4-methoxyphenyl)hydantoin by filtration and wash with water.

Causality Behind Experimental Choices:

  • Ammonium Carbonate and Cyanide: These reagents provide the necessary components for the formation of the hydantoin ring. Ammonium carbonate serves as a source of ammonia and carbon dioxide.

  • Elevated Temperature: The reaction requires thermal energy to proceed at a reasonable rate. A sealed vessel is often used to prevent the loss of volatile reactants like ammonia.

Step 2: Hydrolysis of the Hydantoin

  • The isolated hydantoin is hydrolyzed to the amino acid by heating with a strong base, such as sodium hydroxide or barium hydroxide solution.

  • The hydrolysis proceeds in two steps: first, the hydantoin ring is opened to form a hydantoic acid, which is then further hydrolyzed to the amino acid.[7]

  • After the hydrolysis is complete, the reaction mixture is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to the isoelectric point of the amino acid, causing it to precipitate.

  • The final product, 2,3-Difluoro-4-methoxy-DL-phenylalanine, is collected by filtration, washed with cold water, and dried.

Bucherer_Bergs Aldehyde 2,3-Difluoro-4-methoxybenzaldehyde Step1 KCN, (NH₄)₂CO₃, EtOH/H₂O, Heat Aldehyde->Step1 Hydantoin Hydantoin Intermediate Step1->Hydantoin Step2 Hydrolysis (NaOH, Heat), then Acidification (HCl) Hydantoin->Step2 Amino_Acid 2,3-Difluoro-4-methoxy-DL-phenylalanine Step2->Amino_Acid

Caption: Bucherer-Bergs synthesis pathway.

Data Summary

StepStarting MaterialKey ReagentsProductMethod
Aldehyde Synthesis 2,3-DifluoroanisoleLDA, DMF2,3-Difluoro-4-methoxybenzaldehydeDirected Ortho-Metalation
Amino Acid Synthesis (Method A) 2,3-Difluoro-4-methoxybenzaldehydeN-acetylglycine, Acetic Anhydride, NaOAc2,3-Difluoro-4-methoxy-DL-phenylalanineErlenmeyer-Plöchl Synthesis
Amino Acid Synthesis (Method B) 2,3-Difluoro-4-methoxybenzaldehydeKCN, (NH₄)₂CO₃2,3-Difluoro-4-methoxy-DL-phenylalanineBucherer-Bergs Synthesis

Conclusion and Future Perspectives

The synthesis of 2,3-Difluoro-4-methoxy-DL-phenylalanine is readily achievable through well-established synthetic methodologies. The presented pathways, commencing with the directed ortho-metalation of 2,3-difluoroanisole to furnish the key benzaldehyde intermediate, followed by either an Erlenmeyer-Plöchl or Bucherer-Bergs reaction sequence, offer robust and scalable routes to this valuable fluorinated amino acid. The choice between the Erlenmeyer-Plöchl and Bucherer-Bergs routes may depend on factors such as reagent availability, desired scale, and ease of purification of intermediates. For researchers in drug development, the availability of such synthetic routes is crucial for the exploration of structure-activity relationships and the development of novel therapeutic agents with enhanced pharmacological profiles. Further investigations could focus on the development of asymmetric syntheses to access the individual enantiomers of 2,3-Difluoro-4-methoxy-phenylalanine, which would be of significant interest for pharmaceutical applications.

References

  • Google Patents. (n.d.). Process for preparing 2,3,4-trihydroxy benzaldehyde by using amur maple.
  • Collins, R. C., Paley, M. N., Tozer, G. M., & Jones, S. (2017). Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose Research Online. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • Encyclopedia MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Retrieved from [Link]

  • El-Faham, A., & Almarhoon, Z. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of the National Cancer Institute, 116(5), 643-662. [Link]

  • Cantillo, D., & Kappe, C. O. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. The Journal of Organic Chemistry, 80(19), 9615-9623. [Link]

  • Zahra, J. A., & Taha, M. O. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]

  • Organic Chemistry Portal. (n.d.). Formylation - Common Conditions. Retrieved from [Link]

  • Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • Myers, A. G. (n.d.). Directed ortho metalation. Andrew G. Myers Research Group. Retrieved from [Link]

  • Gourlay, B. (2025). Synthesis of Unnatural Fluorescent α-amino acids (PhD thesis). Enlighten Theses. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. Retrieved from [Link]

  • Baran, P. S. (n.d.). Directed (ortho) Metallation. Baran Lab. Retrieved from [Link]

  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab. Retrieved from [Link]

  • ResearchGate. (n.d.). Erlenmeyer Azlactone Synthesis with Aliphatic Aldehydes under Solvent-Free Microwave Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). The hydrolysis of hydantoin to amino acid via N-carbamoyl.... Retrieved from [Link]

  • Conway, P. A., Devine, K., & Paradisi, F. (n.d.). A simple and efficient method for the synthesis of Erlenmeyer azlactones. UCD Research Repository. Retrieved from [Link]

  • Organic Reactions. (n.d.). Erlenmeyer-Plochl Azloactone Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. Retrieved from [Link]

  • Butler, T. C. (1957). The Metabolic Conversion of 5, 5-diphenyl Hydantoin to 5-(p-hydroxyphenyl)-5-phenyl Hydantoin. Journal of Pharmacology and Experimental Therapeutics, 119(1), 1-11. [Link]

Sources

Exploratory

Stability and degradation profile of 2,3-Difluoro-4-methoxy-DL-phenylalanine

An In-depth Technical Guide to the Stability and Degradation Profile of 2,3-Difluoro-4-methoxy-DL-phenylalanine Abstract The introduction of fluorine atoms into amino acid scaffolds has become a pivotal strategy in medic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Degradation Profile of 2,3-Difluoro-4-methoxy-DL-phenylalanine

Abstract

The introduction of fluorine atoms into amino acid scaffolds has become a pivotal strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1][2] 2,3-Difluoro-4-methoxy-DL-phenylalanine is a novel, synthetically designed amino acid with significant potential in drug discovery. A comprehensive understanding of its intrinsic stability and degradation pathways is paramount for its successful development as a pharmaceutical ingredient. This guide provides a detailed framework for elucidating the stability and degradation profile of 2,3-Difluoro-4-methoxy-DL-phenylalanine through a systematic approach of forced degradation studies. We will delve into the rationale behind experimental design, present detailed protocols for stress testing, and outline the analytical methodologies required for the identification and characterization of potential degradants. The insights generated from these studies are crucial for formulation development, establishing appropriate storage conditions, and ensuring the safety and efficacy of therapeutic products incorporating this unique amino acid.

Introduction: The Rationale for Fluorination and the Need for Stability Assessment

The substitution of hydrogen with fluorine in drug candidates can profoundly alter their physicochemical and biological properties.[2] The strong carbon-fluorine bond enhances thermal and metabolic stability, while the high electronegativity of fluorine can influence molecular conformation and binding interactions.[3][4] In the case of 2,3-Difluoro-4-methoxy-DL-phenylalanine, the presence of two fluorine atoms on the phenyl ring is anticipated to increase its resistance to oxidative metabolism. The methoxy group may also modulate its electronic properties and potential for hydrogen bonding.

Given these structural features, a thorough investigation of the compound's stability under various stress conditions is a critical component of its development. Forced degradation studies, also known as stress testing, are an essential tool in this process.[5] These studies deliberately expose the drug substance to harsh conditions to accelerate its degradation, thereby providing a rapid means to identify potential degradation products and pathways.[6] The information gleaned from such studies is invaluable for the development of stability-indicating analytical methods, which are a regulatory requirement for all new drug substances.

Physicochemical Properties and Predicted Stability

The stability of 2,3-Difluoro-4-methoxy-DL-phenylalanine is influenced by its unique structural motifs. The electron-withdrawing nature of the two fluorine atoms is expected to decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack and certain oxidative degradation pathways compared to unsubstituted phenylalanine. The methoxy group, being an electron-donating group, may partially offset this effect. The core amino acid structure, however, remains susceptible to degradation pathways common to other amino acids, such as racemization and deamidation, particularly under hydrolytic stress.[7]

Proposed Degradation Pathways

Based on the known degradation pathways of phenylalanine and other substituted aromatic compounds, we can hypothesize several potential degradation routes for 2,3-Difluoro-4-methoxy-DL-phenylalanine under forced degradation conditions.

Hydrolytic Degradation (Acidic and Basic Conditions)

Under strong acidic or basic conditions, the primary amino and carboxylic acid groups can participate in various reactions. While the core amino acid structure is generally stable to hydrolysis, extreme pH and temperature could lead to racemization.

Oxidative Degradation

Oxidative stress is a common cause of drug degradation. Potential pathways include:

  • Oxidation of the amino group: This could lead to the formation of an imine, which could subsequently hydrolyze to form a keto acid and ammonia.

  • Hydroxylation of the aromatic ring: Although less likely due to the deactivating effect of the fluorine atoms, hydroxylation could still occur, leading to the formation of phenolic derivatives.

  • Strecker-type degradation: In the presence of dicarbonyl compounds (which can be formed from oxidative processes), phenylalanine derivatives can undergo Strecker degradation to form aldehydes.[8][9]

Photolytic Degradation

Exposure to UV or visible light can induce photochemical reactions. The aromatic ring of 2,3-Difluoro-4-methoxy-DL-phenylalanine is a chromophore that can absorb light energy, potentially leading to the formation of reactive intermediates and subsequent degradation products.

Thermal Degradation

At elevated temperatures, decarboxylation of the carboxylic acid group is a potential degradation pathway, leading to the formation of the corresponding amine.

Proposed Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis cluster_thermal Thermal parent 2,3-Difluoro-4-methoxy-DL-phenylalanine racemization Racemization Product parent->racemization pH, Temp keto_acid Keto-acid Derivative parent->keto_acid H2O2 phenolic Phenolic Derivative parent->phenolic H2O2, UV strecker Strecker Aldehyde parent->strecker Dicarbonyls photo_degradants Photodegradation Products parent->photo_degradants UV/Vis Light decarboxylated Decarboxylated Amine parent->decarboxylated High Temp Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions start Prepare Stock Solution of Compound acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation photo Photolysis (ICH Q1B) start->photo thermal Thermal (70°C, Solid & Solution) start->thermal sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling photo->sampling thermal->sampling analysis Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) sampling->analysis characterization Characterize Degradants (LC-MS/MS, NMR) analysis->characterization report Report Findings characterization->report

Caption: General workflow for conducting forced degradation studies.

Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV and mass spectrometric detection is recommended.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 2.7 µmProvides good retention and separation for amino acid-like compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for good ionization in positive ion mode mass spectrometry.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte and its more non-polar degradants.
Gradient 5% to 95% B over 15 minutesA gradient is necessary to elute a wide range of potential degradants with varying polarities.
Flow Rate 0.3 mL/minAppropriate for the column dimensions.
Column Temperature 30°CEnsures reproducible retention times.
UV Detection 220 nm and 270 nm220 nm for the peptide bond and 270 nm for the aromatic ring.
MS Detection Electrospray Ionization (ESI), Positive ModeProvides molecular weight information for the parent compound and any degradants.

Characterization of Degradation Products

Any significant degradation products observed in the HPLC analysis should be further characterized to elucidate their structures.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides fragmentation data that can be used to piece together the structure of the degradant.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the degradant.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradant can be isolated in sufficient quantity and purity, NMR spectroscopy can provide definitive structural information.

Data Interpretation and Reporting

The results of the forced degradation studies should be summarized in a table, indicating the percentage of degradation for each stress condition and the relative retention times of the major degradants.

Stress ConditionDuration% Degradation of Parent CompoundMajor Degradants (Relative Retention Time)
0.1 M HCl, 60°C24 h~5%D1 (0.85), D2 (1.10)
0.1 M NaOH, 60°C24 h~15%D3 (0.90)
3% H2O2, RT24 h~20%D4 (0.95), D5 (1.15)
Photolysis (ICH Q1B)-~10%D6 (1.05)
Thermal (70°C, solution)24 h<2%-
Thermal (70°C, solid)7 days<1%-

Conclusion

A systematic investigation of the stability and degradation profile of 2,3-Difluoro-4-methoxy-DL-phenylalanine is a critical step in its development as a potential pharmaceutical agent. The forced degradation studies outlined in this guide provide a robust framework for identifying potential degradation pathways and products. The enhanced stability conferred by the fluorine atoms is a key attribute of this molecule, and a thorough understanding of its degradation profile will enable the development of stable formulations and ensure the delivery of a safe and effective therapeutic product. The data generated will also be instrumental in the development and validation of a stability-indicating analytical method, a cornerstone of regulatory submissions.

References

  • Patel, S., Mehta, P. J., & Masi, H. A. (2025). LC-QTOF Characterization of Racemization and Deamidation Impurities in Cetrorelix Acetate: A Comprehensive Forced Degradation Study with In Silico Toxicity Assessment. International Journal of Peptide Research and Therapeutics.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Szepesi, T. (2007). The role of forced degradation in developing stability indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 1-14.
  • Buer, B. C., & Marsh, E. N. G. (2012). Structural basis for the enhanced stability of highly fluorinated proteins. Protein Science, 21(5), 704-711.
  • El-Gazzar, M. G., & El-Gazzar, M. G. (2020).
  • Wikipedia. (2024). Mescaline. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • Premila Rachelin, Y., & James, C. (2018). Molecular Structure Investigation, Spectroscopic Characterization, UV Spectral Analysis and Optical Band Gap Determination of (2E)-3-(3-Bromo-4methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one A Food Preservative Chalcone.
  • Zamora, R., & Hidalgo, F. J. (2006). Strecker type degradation of phenylalanine by 4-hydroxy-2-nonenal in model systems. Journal of agricultural and food chemistry, 54(10), 3745-3750.
  • Fauler, G., Schaber, G., & Stöckler-Ipsiroglu, S. (1998). Comparison of four different phenylalanine determination methods. Clinica chimica acta, 273(1), 1-8.
  • Zamora, R., & Hidalgo, F. J. (2003). Strecker degradation of phenylalanine initiated by 2,4-decadienal or methyl 13-oxooctadeca-9,11-dienoate in model systems. Journal of agricultural and food chemistry, 51(10), 3045-3050.
  • Moat, S. J., Madhavan, A., Taylor, A., & Payne, R. B. (2004). Performance of laboratory tests used to measure blood phenylalanine for the monitoring of patients with phenylketonuria. Journal of inherited metabolic disease, 27(6), 713-722.
  • Gourlay, B. S. (2025). Synthesis of Unnatural Fluorescent α-amino acids. PhD thesis, University of Glasgow.
  • Mondal, D., & Khavrutskii, I. V. (2024). Comparison of the effect of fluorinated aliphatic and aromatic amino acid side chains on stability at a solvent-exposed position of a globular protein: Molecular Simulation. Journal of Biomolecular Structure and Dynamics, 1-12.
  • Murphy, C. D. (2017). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied microbiology and biotechnology, 101(14), 5547-5557.
  • Singh, S., & Kumar, V. (2021). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. Journal of Pharmaceutical Sciences, 110(10), 3333-3347.
  • Davison, A. S., Smith, T., Mosedale, D. E., & Jones, S. A. (2022). Method development and validation for analysis of phenylalanine, 4-hydroxyphenyllactic acid and 4-hydroxyphenylpyruvic acid in serum and urine. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1194, 123178.
  • Hofsäss, S., Doppelbauer, A., & Willitsch, S. (2021). Spectroscopic characterization of the a 3 Π state of aluminum monofluoride. The Journal of Chemical Physics, 155(23), 234302.
  • Klick, S., Muellner, T., & Wessely, D. (2005). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Pharmaceutical Technology, 29(3), 88-98.
  • Lee, K. H., Lee, H. Y., Slutsky, M. M., Anderson, J. T., & Marsh, E. N. G. (2011). Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain. Biochemistry, 50(48), 10443-10451.
  • Siruno, A. A., & Tantillo, D. J. (2023). Investigation of the Effect of C-Terminal Adjacent Phenylalanine Residues on Asparagine Deamidation by Quantum Chemical Calculations. International Journal of Molecular Sciences, 24(13), 10831.
  • Hidalgo, F. J., & Zamora, R. (2018). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products. Food chemistry, 240, 918-925.
  • Lee, K., Lee, H., Slutsky, M., Anderson, J., & Marsh, E. (2011). Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain. Biochemistry, 50, 10443-51.
  • Ueki, T., Nevin, K. P., Woodard, T. L., & Lovley, D. R. (2010). Anaerobic degradation of aromatic amino acids by the hyperthermophilic archaeon Ferroglobus placidus. Applied and environmental microbiology, 76(19), 6431-6436.
  • Thompson, S., & O'Hagan, D. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Israel Journal of Chemistry, 63(8-9), e202300049.
  • Mondal, D., & Khavrutskii, I. V. (2024). Comparison of the effect of fluorinated aliphatic and aromatic amino acids on stability at a solvent-exposed position of a globular protein. Journal of Biomolecular Structure and Dynamics, 1-12.
  • Ogawa, T., Yoshitomi, H., Kodama, H., Waki, M., Stammer, C. H., & Shimohigashi, Y. (1989). Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid. FEBS letters, 250(2), 227-230.
  • Roy, A., Ghosh, S., & Roy, K. (2023). Current Landscape on Development of Phenylalanine and Toxicity of its Metabolites - A Review. Current drug safety, 18(4), 481-492.
  • Padoan, M., & Zanon, J. (2021). A process for the synthesis of melphalan. U.S.
  • Gillespie, H. B., & Snyder, H. R. (1943). n-methyl-3,4-dihydroxyphenylalanine. Organic Syntheses, 23, 62.
  • Glaser, A., & Epstein, C. (1986). Purification of L-phenylalanine. U.S.

Sources

Foundational

A Researcher's Guide to Sourcing 2,3-Difluoro-4-methoxy-DL-phenylalanine for Advanced Research Applications

Introduction: The Strategic Value of Fluorinated Phenylalanine Analogs in Drug Discovery and Chemical Biology In the landscape of modern medicinal chemistry and chemical biology, the site-specific incorporation of non-ca...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Phenylalanine Analogs in Drug Discovery and Chemical Biology

In the landscape of modern medicinal chemistry and chemical biology, the site-specific incorporation of non-canonical amino acids into peptides and proteins offers a powerful strategy to modulate their pharmacological properties. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical characteristics imparted by the fluorine atom. The introduction of fluorine, the most electronegative element, can profoundly influence a molecule's conformation, metabolic stability, pKa, and binding affinity to biological targets.[1]

2,3-Difluoro-4-methoxy-DL-phenylalanine is a synthetic amino acid of particular interest to researchers. The difluorination pattern on the phenyl ring, combined with the methoxy group, creates a unique electronic and steric profile. This substitution can lead to enhanced binding interactions, improved resistance to enzymatic degradation, and favorable pharmacokinetic profiles in novel therapeutic agents.[2] Furthermore, the presence of fluorine provides a valuable spectroscopic handle for ¹⁹F NMR studies, enabling detailed investigations of protein structure and dynamics without the need for isotopic labeling. For scientists engaged in the development of novel peptides, enzyme inhibitors, or molecular probes, a reliable and well-characterized source of 2,3-Difluoro-4-methoxy-DL-phenylalanine is paramount to the success of their research endeavors.

This technical guide provides an in-depth overview of the commercial supplier landscape for research-grade 2,3-Difluoro-4-methoxy-DL-phenylalanine, guidance on supplier qualification, and essential protocols for verifying the quality of the procured material.

Commercial Supplier Landscape for 2,3-Difluoro-4-methoxy-DL-phenylalanine (CAS: 1256482-63-9)

The availability of specialized chemical building blocks is a critical dependency for research and development. The following table summarizes the key commercial suppliers of 2,3-Difluoro-4-methoxy-DL-phenylalanine identified for research applications. It is important to note that while this table provides a snapshot, availability and product specifications can change. Researchers are advised to contact the suppliers directly for the most current information, including pricing, lead times, and available documentation.

SupplierProduct CodePurity/GradeAvailable QuantitiesNotes
Apollo Scientific Ltd APO428498380Not specifiedInquireA primary manufacturer of this compound.[3]
Sigma-Aldrich APO428498380Not specifiedInquireDistributor for Apollo Scientific Ltd.
ChemScene CS-035903595+%InquireLists the compound as part of their building blocks portfolio.[4]
abcr GmbH AB26453297%InquireEuropean-based supplier of specialty chemicals.
Fluorochem Not specifiedNot specifiedInquireSpecializes in fluorinated compounds.

Expert Insights: The Imperative of Rigorous Supplier Qualification

The integrity of experimental data is fundamentally linked to the quality of the starting materials. For a specialized reagent like 2,3-Difluoro-4-methoxy-DL-phenylalanine, where both chemical purity and stereoisomeric composition are critical, a thorough supplier qualification process is not merely a procedural formality but a cornerstone of scientific rigor.

A self-validating system for supplier qualification should encompass a multi-faceted evaluation, as depicted in the workflow below. This process begins with an initial screening of potential suppliers and culminates in the analytical verification of the received product, ensuring its suitability for the intended research application.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Documentation Review cluster_2 Phase 3: Sample Evaluation & Approval start Identify Potential Suppliers screen Screen for Reputation, Specialization, and Published Citations start->screen Literature & Database Search contact Initial Contact and Request for Information screen->contact request_docs Request Certificate of Analysis (CoA) and Safety Data Sheet (SDS) contact->request_docs review_coa Review CoA for Purity, Analytical Methods, and Batch Consistency request_docs->review_coa assess_qc Assess Supplier's Quality Control Capabilities review_coa->assess_qc order_sample Order Small Evaluation Sample assess_qc->order_sample If Documentation is Satisfactory in_house_qc Perform In-House Quality Control Testing order_sample->in_house_qc compare Compare In-House Data with Supplier's CoA in_house_qc->compare approve Approve Supplier and Place Full Order compare->approve Data Concordant reject Reject Supplier compare->reject Data Discrepant

Supplier Qualification Workflow

Experimental Protocols for In-House Quality Control

Upon receipt of 2,3-Difluoro-4-methoxy-DL-phenylalanine, it is best practice to perform in-house analytical testing to verify the identity and purity of the compound. The following are generalized protocols for key analytical techniques.

Identity and Purity Verification by ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is a powerful, non-destructive technique for confirming the chemical structure and assessing the purity of a compound. ¹H NMR will confirm the presence of the expected protons in the molecule, while ¹⁹F NMR is particularly sensitive to the electronic environment of the fluorine atoms and can provide a clean spectrum with minimal background interference.[3][5]

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 2,3-Difluoro-4-methoxy-DL-phenylalanine sample.

    • Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or D₂O with a pH adjustment).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans.

    • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and compare the chemical shifts and coupling constants to the expected structure.

  • ¹⁹F NMR Acquisition:

    • On a spectrometer equipped with a fluorine probe, acquire a one-dimensional ¹⁹F NMR spectrum.

    • Proton decoupling is typically used to simplify the spectrum.

    • The wide chemical shift range of ¹⁹F NMR allows for excellent signal dispersion.[5]

    • The presence of two distinct fluorine signals with appropriate chemical shifts and coupling will confirm the 2,3-difluoro substitution pattern.

Stereoisomeric Purity Assessment by Chiral High-Performance Liquid Chromatography (HPLC)

Rationale: Since the product is a DL-racemic mixture, it is important to confirm that both enantiomers are present, ideally in a 1:1 ratio. Chiral HPLC is the gold standard for separating and quantifying enantiomers.[6]

Protocol:

  • Column Selection:

    • Select a suitable chiral stationary phase (CSP) column. For amino acid analogs, polysaccharide-based or macrocyclic glycopeptide-based columns are often effective.[6]

  • Mobile Phase Preparation:

    • Prepare a mobile phase appropriate for the chosen chiral column. This may consist of a mixture of hexane/isopropanol for normal-phase chromatography or an aqueous buffer with an organic modifier (e.g., acetonitrile or methanol) for reversed-phase chromatography.

  • Sample Preparation:

    • Prepare a dilute solution of the 2,3-Difluoro-4-methoxy-DL-phenylalanine in the mobile phase (e.g., 0.1-1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

    • Inject a small volume (e.g., 5-10 µL) of the sample solution.

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm or 280 nm).

    • A successful separation will show two well-resolved peaks corresponding to the D- and L-enantiomers. The peak areas should be approximately equal for a racemic mixture.

Understanding the Certificate of Analysis (CoA)

The Certificate of Analysis is a critical document provided by the supplier that details the quality control testing performed on a specific batch of the product. While a CoA for 2,3-Difluoro-4-methoxy-DL-phenylalanine was not publicly available, a representative CoA for a similar compound, L-Phenylalanine, typically includes the following information:[7]

  • Product Information: Name, CAS number, catalog number, and batch number.

  • Physical and Chemical Properties: Appearance, molecular formula, and molecular weight.

  • Analytical Data:

    • Purity: Usually determined by HPLC or LCMS, expressed as a percentage.

    • Identity Confirmation: Typically confirmed by techniques like LCMS, NMR, or IR spectroscopy, indicating that the data is consistent with the expected structure.

Researchers should always request and review the batch-specific CoA before using a new lot of any critical reagent.

Conclusion

Sourcing high-quality 2,3-Difluoro-4-methoxy-DL-phenylalanine is a critical first step for researchers aiming to leverage the unique properties of this fluorinated amino acid in their work. By carefully selecting and qualifying suppliers, and by performing rigorous in-house quality control, scientists can ensure the integrity of their starting materials and, by extension, the reliability and reproducibility of their experimental results. The insights and protocols provided in this guide are intended to empower researchers to navigate the procurement process with confidence and to advance their research in drug discovery and chemical biology.

References

  • Daniels, J. S., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. J. Vis. Exp. (191), e64789. [Link]

  • Szollosi, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1339-1364. [Link]

  • Gourlay, B. (2025). Synthesis of Unnatural Fluorescent α-amino acids. PhD thesis, University of Glasgow. [Link]

  • Google Patents.
  • University of Wisconsin-Madison. Fluorine NMR. [Link]

  • ResearchGate. (PDF) HIGH PERFORMANCE LIQUID CHROMATOGRAPHY CHIRAL SEPARATION OF D,L-PHENYLALANINE AND D,L-TRYPTOPHAN WITH QUATERNARY MOBILE PHASE MIXTURE BY COPPER MIXED CHELATE COMPLEXATION. [Link]

  • ACS Publications. Simultaneous Amino Acid Analysis Based on 19F NMR Using a Modified OPA-Derivatization Method. [Link]

  • ResearchGate. (PDF) Synthesis of 4,6‐Difluoro‐Tryptophan as a Probe for Protein F NMR. [Link]

  • Google Patents. WO2021130163A1 - A process for the synthesis of melphalan.
  • PubMed. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Phenylalanine. [Link]

  • PubChem. p-Fluorophenylalanine. [Link]

  • AnaSpec. Analogs of Phenylalanine and Tyrosine. [Link]

  • ChemBuyersGuide.com, Inc. ChemScene (Page 156). [Link]

  • ChemBuyersGuide.com, Inc. abcr GmbH (Page 74). [Link]

Sources

Exploratory

Biosynthesis of fluorinated phenylalanine derivatives in microorganisms

An In-depth Technical Guide to the Biosynthesis of Fluorinated Phenylalanine Derivatives in Microorganisms For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Fluorine in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biosynthesis of Fluorinated Phenylalanine Derivatives in Microorganisms

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorine in Phenylalanine Analogs

The substitution of hydrogen with fluorine in organic molecules has become a cornerstone of modern drug discovery and protein engineering.[1] This is due to the unique properties of the fluorine atom: it is small, highly electronegative, and forms a strong bond with carbon, yet it is a relatively subtle steric perturbation.[1] When incorporated into amino acids like phenylalanine, fluorine can modulate key physicochemical properties such as acidity (pKa), lipophilicity, and metabolic stability.[1] These modifications can lead to enhanced protein stability, altered enzyme activity, and improved pharmacokinetic profiles of peptide-based therapeutics.[1] Furthermore, the fluorine-19 (¹⁹F) nucleus is an exceptional probe for Nuclear Magnetic Resonance (NMR) spectroscopy, enabling detailed studies of protein structure, dynamics, and interactions with minimal background interference.

While chemical synthesis routes for fluorinated amino acids are well-established, they can be complex and costly.[1] Microbial biosynthesis presents a compelling, sustainable alternative, leveraging the intricate enzymatic machinery of microorganisms to produce these valuable compounds from simple feedstocks. This guide provides a technical deep-dive into the strategies for engineering microorganisms, primarily Escherichia coli, for the production of fluorinated phenylalanine derivatives, with a focus on 4-fluoro-L-phenylalanine (4-F-Phe).

Section 1: The Foundation - Engineering the Core Phenylalanine Pathway

The biosynthesis of any phenylalanine derivative in E. coli begins with the native aromatic amino acid pathway, which converts central carbon metabolites into chorismate, the common precursor for all three aromatic amino acids. The specific pathway to phenylalanine then proceeds from chorismate to phenylpyruvate and finally to phenylalanine.[2] To achieve high-level production of a target derivative, this endogenous pathway must be extensively engineered to create a high-flux "chassis" strain. The core objective is to channel a maximal amount of carbon toward the final transamination step that will produce our target molecule.

Increasing Precursor Availability

The synthesis of one molecule of chorismate requires two key precursors from central metabolism: two molecules of phosphoenolpyruvate (PEP) and one molecule of erythrose-4-phosphate (E4P).[2][3] In wild-type E. coli, the availability of these precursors is a major bottleneck.

  • Phosphoenolpyruvate (PEP): A significant portion of PEP, often over 50%, is consumed by the phosphotransferase system (PTS) for glucose uptake and phosphorylation.[3] A primary engineering strategy is to decouple glucose transport from PEP consumption. This is typically achieved by inactivating the primary PTS gene, ptsI, and replacing it with a non-PEP-dependent transport system, such as the galactose permease (galP) and glucokinase (glk) from E. coli or the glucose facilitator (glf) and glucokinase from Zymomonas mobilis.[2]

  • Erythrose-4-Phosphate (E4P): E4P is supplied by the pentose phosphate pathway (PPP). To increase its availability, overexpression of the transketolase gene (tktA) is a common and effective strategy, enhancing the flow of carbon through the non-oxidative branch of the PPP.[4]

Deregulating the Common Aromatic Pathway

The aromatic amino acid pathway is tightly regulated at both the genetic and protein levels to prevent overproduction. These native control mechanisms must be dismantled.

  • Feedback Inhibition of DAHP Synthase: The first committed step, the condensation of PEP and E4P to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP), is catalyzed by three DAHP synthase isoenzymes: AroG, AroF, and AroH. AroG and AroF are strongly feedback-inhibited by phenylalanine and tyrosine, respectively. The most effective strategy is to replace the native aroG gene with a feedback-resistant variant (aroGfbr).[4]

  • Transcriptional Repression: The transcriptional repressor TyrR controls the expression of several key genes in the pathway, including aroF and tyrB (aromatic aminotransferase).[2] Deleting the tyrR gene relieves this repression, leading to increased expression of pathway enzymes.

Metabolic_Engineering_Shikimate_Pathway cluster_central_metabolism Central Metabolism cluster_shikimate_pathway Engineered Aromatic Pathway Glucose Glucose G6P Glucose-6P Glucose->G6P PPP Pentose Phosphate Pathway G6P->PPP EMP Glycolysis (EMP) G6P->EMP E4P Erythrose-4-Phosphate PPP->E4P tktA overexpression PEP Phosphoenolpyruvate EMP->PEP DAHP DAHP E4P->DAHP DAHP Synthase PEP->DAHP DAHP Synthase Chorismate Chorismate DAHP->Chorismate Multiple Steps Prephenate Prephenate Chorismate->Prephenate Chorismate Mutase Phenylpyruvate Phenylpyruvate Prephenate->Phenylpyruvate Prephenate Dehydratase L_Phe L-Phenylalanine Phenylpyruvate->L_Phe Transamination AroG_fbr aroG_fbr (Feedback Resistant) AroG_fbr->DAHP PheA_fbr pheA_fbr (Feedback Resistant) PheA_fbr->Prephenate PheA_fbr->Phenylpyruvate TyrB tyrB (Aromatic Aminotransferase) TyrB->L_Phe L_Phe->AroG_fbr No Feedback Inhibition L_Phe->PheA_fbr No Feedback Inhibition TyrR_del tyrR deletion TyrR_del->TyrB Relieves Repression PTS_del PTS inactivation + non-PTS transport PTS_del->PEP Increases Pool

Caption: Core metabolic engineering strategies in E. coli for L-phenylalanine overproduction.

Deregulating the Specific Phenylalanine Branch

From chorismate, two enzymes encoded by the pheA gene catalyze the conversion to phenylpyruvate. This is another critical control point.

  • Feedback Inhibition of PheA: The bifunctional enzyme Chorismate Mutase / Prephenate Dehydratase (PheA) is strongly feedback-inhibited by the final product, L-phenylalanine.[5] Similar to AroG, a feedback-resistant version of this enzyme (pheAfbr) is essential for high-level production.[5]

By implementing these genetic modifications, a robust chassis strain is created that efficiently converts glucose into phenylpyruvate, the direct keto-acid precursor to phenylalanine. This engineered strain is now primed for the production of fluorinated derivatives.

Section 2: Strategy for Fluorine Incorporation - Whole-Cell Bioconversion

While a de novo biosynthetic pathway for 4-F-Phe from simple fluorinated carbon sources is an attractive goal, it is technically challenging due to the toxicity of many fluorinated metabolic intermediates and the potential for pathway enzymes to poorly recognize fluorinated substrates. A more direct and proven strategy is whole-cell bioconversion .[6][7]

This approach decouples cell growth from product formation. The engineered E. coli strain is first grown to a high cell density. These "resting" or non-growing cells, which are rich in the necessary transaminase enzymes, are then used as a biocatalyst to convert an externally supplied fluorinated precursor into the final product. The most logical and efficient precursor for 4-F-Phe production is its corresponding α-keto acid, 4-fluoro-phenylpyruvate (4-F-PP) .

Whole_Cell_Bioconversion cluster_phase1 Phase 1: Growth cluster_phase2 Phase 2: Bioconversion cluster_cell Inside the E. coli Cell Fermenter_Growth High-Density Fermentation of Engineered E. coli Biomass High Biomass (e.g., 50 g/L DCW) Fermenter_Growth->Biomass Harvest & Wash Bioreactor Bioreactor with Resuspended Cells Biomass->Bioreactor Resuspend in buffer Precursor 4-Fluoro-phenylpyruvate (Precursor Feed) Precursor->Bioreactor Precursor_in 4-F-PP Precursor->Precursor_in Uptake Amino_Donor Amino Donor (e.g., L-Aspartate) Amino_Donor->Bioreactor Amino_Donor_in L-Aspartate Amino_Donor->Amino_Donor_in Uptake Product 4-Fluoro-L-phenylalanine (Product) Bioreactor->Product Transamination Enzyme Aromatic Aminotransferase (e.g., TyrB, AspC) Product_out 4-F-Phe Precursor_in->Product_out TyrB / AspC Keto_Acid_out Oxaloacetate Amino_Donor_in->Keto_Acid_out TyrB / AspC Product_out->Product

Caption: Workflow for 4-F-Phe production via whole-cell bioconversion.

The final, critical step is the transamination of 4-F-PP. E. coli possesses several native transaminases with broad substrate specificity. The aromatic amino acid transaminase, encoded by tyrB, and the aspartate aminotransferase, encoded by aspC, are excellent candidates for this reaction.[8] They catalyze the transfer of an amino group from an amino donor (e.g., L-aspartate or L-glutamate) to the keto acid, yielding the desired L-amino acid and the corresponding keto acid of the donor.

The key advantages of this strategy are:

  • Mitigates Toxicity: The fluorinated precursor is only added after the growth phase, minimizing its toxic effects on cell replication and metabolism.[7]

  • High Catalyst Load: High-density cultures provide a large concentration of intracellular enzymes, leading to high volumetric productivity.

  • Simplified Engineering: The primary engineering effort can focus on overexpressing a robust transaminase, potentially in a wild-type background, although using a phenylalanine-pathway-engineered strain can provide beneficial auxiliary transaminase activity.

Section 3: Experimental Protocols

Protocol: Construction of a Phenylalanine Overproducing Chassis

This protocol outlines the key genetic modifications to create a base E. coli strain for high-level phenylalanine pathway flux. The specific methods (e.g., Lambda Red recombineering, CRISPR/Cas9) are standard molecular biology techniques and are not detailed here.

  • Host Strain Selection: Start with a common laboratory strain such as E. coli W3110 or MG1655.

  • PTS Deletion: Inactivate the primary glucose transport system by deleting the ptsHI-crr operon.

  • Repressor Deletion: Delete the tyrR gene to derepress the aromatic amino acid pathway.

  • Integration of Feedback-Resistant Alleles: Replace the native chromosomal copies of aroG and pheA with their respective feedback-resistant alleles (aroGfbr, pheAfbr). These can be sourced from previously published sequences or generated via site-directed mutagenesis.

  • Overexpression Cassette Integration: Integrate expression cassettes for key pathway-enhancing genes into the chromosome. A strong constitutive promoter is recommended.

    • tktA: To boost E4P supply.

    • galP and glk: To restore glucose uptake in the PTS-negative background.

  • Verification: Confirm all genetic modifications by PCR and sequencing. Phenotypically, the strain should exhibit increased resistance to phenylalanine analogs like β-2-thienylalanine compared to the wild type.[5]

Protocol: Whole-Cell Bioconversion of 4-F-PP to 4-F-Phe

This protocol details the fermentation and bioconversion process.

Part A: High-Density Fed-Batch Fermentation

  • Inoculum Preparation: Grow a seed culture of the engineered E. coli strain overnight in a rich medium like LB broth at 37°C.

  • Bioreactor Setup: Prepare a bioreactor with a defined minimal medium containing glucose (e.g., 20 g/L), ammonium sulfate, phosphate salts, and trace metals.

  • Batch Phase: Inoculate the bioreactor with the seed culture. Run in batch mode at 37°C, maintaining pH at 7.0 with NH₄OH, and dissolved oxygen (DO) above 20% by controlling agitation and airflow. The batch phase continues until the initial glucose is depleted, indicated by a sharp rise in DO.[9]

  • Fed-Batch Phase: Initiate a fed-batch strategy to achieve high cell density. Feed a highly concentrated glucose solution (e.g., 500 g/L) to the reactor. The feed rate can be controlled to maintain a constant, low level of glucose, often using a DO-stat method where the feed pump is triggered by a rise in DO, indicating glucose limitation.[9]

  • Harvesting: Continue the fed-batch cultivation for 24-36 hours until the desired cell density (e.g., OD₆₀₀ of 100-150) is reached. Harvest the cells by centrifugation (e.g., 5000 x g, 15 min, 4°C).

  • Cell Preparation: Wash the cell pellet twice with a phosphate buffer (e.g., 100 mM, pH 7.5) to remove residual fermentation medium. The resulting cell paste is the whole-cell biocatalyst.

Part B: Biotransformation Reaction

  • Reaction Setup: Resuspend the washed cell paste in a reaction buffer (100 mM phosphate buffer, pH 7.5) to a final concentration of 50-100 g/L (wet cell weight). Place the suspension in a temperature-controlled vessel at 30-37°C with gentle agitation.

  • Substrate Addition:

    • Add the amino donor, L-aspartic acid, to a final concentration of 100-200 mM.

    • Add the precursor, 4-fluoro-phenylpyruvate, to a final concentration of 50-100 mM. The precursor can be added in batches to avoid potential substrate inhibition.

  • Reaction Monitoring: Take samples periodically (e.g., every hour) to monitor the conversion of 4-F-PP to 4-F-Phe using HPLC.

  • Reaction Completion: The reaction is typically complete within 4-12 hours, as indicated by the stabilization of the 4-F-Phe concentration.

  • Product Recovery: Separate the cells from the reaction supernatant by centrifugation. The supernatant contains the crude 4-F-Phe product.

Section 4: Purification and Analysis

Analytical Method: HPLC Quantification of 4-F-Phe

Accurate quantification is essential for process optimization. Reverse-phase HPLC is a standard method.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 4.5) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detector at 254 nm.

  • Quantification: Use an external standard curve prepared with pure 4-fluoro-L-phenylalanine.

Protocol: Purification of 4-F-Phe from Bioconversion Supernatant

This protocol is adapted from general methods for phenylalanine purification.[10]

  • Clarification: Ensure the supernatant is free of cells by a final centrifugation or microfiltration step.

  • Activated Carbon Treatment: Adjust the pH of the supernatant to near neutral (pH 6-7). Add activated carbon (e.g., 1-2% w/v) to adsorb the aromatic 4-F-Phe and other aromatic impurities. Stir for 1-2 hours at room temperature.

  • Elution from Carbon: Filter to recover the carbon. Wash the carbon with water to remove non-adsorbed impurities. Elute the 4-F-Phe from the carbon using a mildly basic aqueous solution (e.g., water adjusted to pH 9-10 with NH₄OH).

  • Ion-Exchange Chromatography:

    • Load the eluate onto a strong acid cation exchange column equilibrated in a low pH buffer (e.g., pH 2-3).

    • Wash the column with the equilibration buffer to remove anionic and neutral impurities.

    • Elute the 4-F-Phe using a basic solution (e.g., 0.5 M NH₄OH).

  • Crystallization: Concentrate the purified eluate under vacuum. Adjust the pH to the isoelectric point of 4-F-Phe (~pH 5.5) to induce crystallization. Cool the solution to 4°C to maximize crystal formation.

  • Final Product: Collect the crystals by filtration, wash with cold water, and dry under vacuum to obtain pure 4-fluoro-L-phenylalanine.

Data Summary

The following table presents representative data for the key enzymes involved in the final transamination step. Note that specific kinetic values can vary significantly with reaction conditions and the specific enzyme variant used. The promiscuity of these enzymes is key to the success of the whole-cell bioconversion strategy.

Enzyme (from E. coli)SubstrateAmino DonorProductRelative ActivityReference
TyrB (Aromatic Aminotransferase) PhenylpyruvateL-AspartateL-PhenylalanineHigh[8]
4-Fluoro-phenylpyruvateL-Aspartate4-Fluoro-L-phenylalanineModerate-HighInferred
AspC (Aspartate Aminotransferase) PhenylpyruvateL-AspartateL-PhenylalanineModerate[11]
4-Fluoro-phenylpyruvateL-Aspartate4-Fluoro-L-phenylalanineModerateInferred

Note: "Inferred" indicates that while direct kinetic data for the fluorinated substrate was not found in the initial search, the known broad substrate specificity of these enzymes strongly supports their activity on these analogs.

Conclusion and Future Outlook

The microbial production of fluorinated phenylalanine derivatives is a powerful convergence of metabolic engineering and biocatalysis. By engineering the core aromatic amino acid pathway to create a high-flux chassis and employing a whole-cell bioconversion strategy, it is possible to efficiently synthesize valuable compounds like 4-fluoro-L-phenylalanine. The key to this process is leveraging the inherent substrate promiscuity of native enzymes, particularly transaminases, to perform the final synthetic step on a non-native, fluorinated precursor.

Future work in this field will likely focus on several key areas:

  • Enzyme Engineering: Directed evolution of transaminases to improve their specificity and catalytic efficiency towards fluorinated keto-acids.

  • De Novo Pathway Construction: Exploring and engineering fluorinase enzymes or other C-F bond-forming biocatalysts to enable the complete biosynthesis of fluorinated amino acids from simple sugars and inorganic fluoride.

  • Process Optimization: Developing advanced fermentation and bioconversion processes, including in-situ product removal, to overcome feedback inhibition and toxicity, thereby increasing final titers and yields.

  • Expanding the Toolbox: Applying these principles to produce a wider variety of fluorinated, and other halogenated, amino acid derivatives for research and pharmaceutical applications.

This guide provides a foundational framework for researchers and drug development professionals to understand and implement microbial biosynthesis strategies for these high-value molecules, paving the way for more sustainable and efficient production methods.

References

  • Butler, B. R., et al. (2023). De novo biosynthesis of para-nitro-L-phenylalanine in Escherichia coli. bioRxiv. Available at: [Link]

  • Kallscheuer, N., & Marienhagen, J. (2014). Whole cell biotransformation for reductive amination reactions. Microbial Cell Factories. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 716312, 4-fluoro-L-phenylalanine. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4654, p-Fluorophenylalanine. Available at: [Link]

  • Carpenter, B. K., & Breen, T. R. (1969). Effect of p-Fluorophenylalanine on Chromosome Replication in Escherichia coli. Journal of Bacteriology. Available at: [Link]

  • Liu, X., et al. (2019). Metabolic engineering for the production of l-phenylalanine in Escherichia coli. 3 Biotech. Available at: [Link]

  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • de Souza, R. O., et al. (2014). Whole Cells as Biocatalysts in Organic Transformations. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Wang, J., et al. (2023). Transaminase-catalyzed sequential hydrodefluorinations of perfluorinated methylene groups. Nature Communications. Available at: [Link]

  • da Silva, R. C., et al. (2012). Biotransformation of Aromatic Ketones by Linum usitatissimum. ResearchGate. Available at: [Link]

  • Liu, X., et al. (2019). Metabolic engineering for the production of l-phenylalanine in Escherichia coli. ResearchGate. Available at: [Link]

  • Peña-Soler, E., et al. (2014). Structural Analysis and Mutant Growth Properties Reveal Distinctive Enzymatic and Cellular Roles for the Three Major L-Alanine Transaminases of Escherichia coli. PLOS ONE. Available at: [Link]

  • Pavlidis, I. V., et al. (2020). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis. Available at: [Link]

  • Furter, R. (1998). Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli. Protein Science. Available at: [Link]

  • Nelms, J., et al. (1992). Novel mutations in the pheA gene of Escherichia coli K-12 which result in highly feedback inhibition-resistant variants of chorismate mutase/prephenate dehydratase. Journal of Bacteriology. Available at: [Link]

  • Peña-Soler, E., et al. (2014). Structural Analysis and Mutant Growth Properties Reveal Distinctive Enzymatic and Cellular Roles for the Three Major L-Alanine Transaminases of Escherichia coli. ResearchGate. Available at: [Link]

  • Jo, H., et al. (2017). ω-Transaminase-catalyzed kinetic resolution of chiral amines using l-threonine as an amino acceptor precursor. Green Chemistry. Available at: [Link]

  • Stauffer, G. V. (1986). Purification of L-phenylalanine. Google Patents.
  • Baez-Viveros, J. L., et al. (2023). Construction of Recombinant Escherichia coli with a High L-Phenylalanine Production Yield from Glucose. MDPI. Available at: [Link]

  • Nargesi, F. M., et al. (2018). Metabolic Engineering of Escherichia coli for para-Amino-Phenylethanol and para-Amino-Phenylacetic Acid Biosynthesis. Frontiers in Microbiology. Available at: [Link]

  • Kubler, A., et al. (2019). Profiling Substrate Promiscuity of Wild-Type Sugar Kinases for Multi-fluorinated Monosaccharides. ResearchGate. Available at: [Link]

  • Kyslíková, E., et al. (2011). L-Phenylalanine synthesis catalyzed by immobilized aspartate aminotransferase. ResearchGate. Available at: [Link]

  • Contente, M. L., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Bongaerts, J., et al. (2001). Metabolic Engineering of the E. Coli L-phenylalanine Pathway for the Production of D-phenylglycine (D-Phg). Metabolic Engineering. Available at: [Link]

  • Leytus, S. P., et al. (1983). New class of sensitive and selective fluorogenic substrates for serine proteinases. Amino acid and dipeptide derivatives of rhodamine. SciSpace. Available at: [Link]

  • Zemlyanko, A., et al. (2014). Exploring the substrate promiscuity of an antibiotic inactivating enzyme. MedChemComm. Available at: [Link]

  • Sharma, P., et al. (2019). Biochemical and structural characterization of tyrosine aminotransferase suggests broad substrate specificity and a two-step folding mechanism. ScienceOpen. Available at: [Link]

  • Wang, J., et al. (2009). Synthesis method of L-p-nitrophenylalanine. Google Patents.
  • Carlson, E. D., et al. (2017). Elucidating Substrate Promiscuity within the FabI Enzyme Family. Tagkopoulos Lab. Available at: [Link]

  • Liu, W., et al. (2011). Mechanism of inactivation of E. coli aspartate aminotransferase by (S)-4-amino-4,5-dihydro-2-furancarboxylic acid (S-ADFA). Amino Acids. Available at: [Link]

  • Liu, Y., et al. (2018). Genetic engineering of Escherichia coli to improve L-phenylalanine production. BMC Biotechnology. Available at: [Link]

  • Manion, C. V., & Pettegrew, J. W. (1981). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. Biochemical and Biophysical Research Communications. Available at: [Link]

Sources

Foundational

2,3-Difluoro-4-methoxy-DL-phenylalanine solubility in common lab solvents

An In-Depth Technical Guide to the Solubility of 2,3-Difluoro-4-methoxy-DL-phenylalanine in Common Laboratory Solvents Introduction In the landscape of modern drug discovery, the incorporation of fluorinated amino acids...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2,3-Difluoro-4-methoxy-DL-phenylalanine in Common Laboratory Solvents

Introduction

In the landscape of modern drug discovery, the incorporation of fluorinated amino acids into peptides and small molecules is a well-established strategy for enhancing metabolic stability, modulating bioactivity, and improving pharmacokinetic profiles.[1] 2,3-Difluoro-4-methoxy-DL-phenylalanine is a synthetic amino acid derivative of significant interest, combining the structural features of phenylalanine with the unique electronic properties of fluorine and a methoxy group. Understanding its solubility, a critical physicochemical parameter, is paramount for its effective use in research and development. Poor aqueous solubility can impede formulation, compromise the quality of in vitro assay data, and ultimately lead to poor bioavailability, representing a major hurdle in advancing promising drug candidates.[2][3][4]

This technical guide provides a comprehensive framework for understanding and evaluating the solubility of 2,3-Difluoro-4-methoxy-DL-phenylalanine. It is designed for researchers, chemists, and drug development professionals, offering both a theoretical foundation and practical, field-proven protocols. We will explore the predicted solubility profile based on its molecular structure and provide detailed methodologies for empirical determination.

Theoretical Framework: Predicting Solubility

The solubility of 2,3-Difluoro-4-methoxy-DL-phenylalanine is governed by a complex interplay of its structural features. As a derivative of phenylalanine, it possesses a zwitterionic character, with both an acidic carboxylic acid group and a basic amino group.[5][6] The solubility is therefore highly dependent on the pH of the medium.[7][8][9]

  • Impact of Substituents:

    • Fluorine Atoms: The two fluorine atoms on the phenyl ring are strongly electron-withdrawing. This is expected to lower the pKa of the carboxylic acid group (making it more acidic) and the amino group (making it less basic) compared to unsubstituted phenylalanine. The high electronegativity of fluorine also increases the molecule's overall lipophilicity, which may decrease its solubility in polar solvents like water.

    • Methoxy Group: The methoxy group (-OCH₃) is an electron-donating group, which can slightly counteract the effects of the fluorine atoms. It can also participate in hydrogen bonding as an acceptor, potentially influencing interactions with protic solvents.

  • pH-Dependent Solubility: Like all amino acids, the molecule's net charge changes with pH.

    • Low pH (Acidic): The amino group is protonated (-NH₃⁺) and the carboxyl group is neutral (-COOH). The molecule carries a net positive charge and is expected to be more soluble in aqueous media.

    • Isoelectric Point (pI): At a specific pH, the net charge is zero (zwitterion form: -NH₃⁺ and -COO⁻). Solubility is typically at its minimum at or near the pI due to strong intermolecular electrostatic interactions in the crystal lattice.

    • High pH (Basic): The carboxyl group is deprotonated (-COO⁻) and the amino group is neutral (-NH₂). The molecule carries a net negative charge and its solubility in aqueous media is expected to increase again.[7][8]

The relationship between the compound's structure and its pH-dependent solubility is a critical concept for any experimental design.

G cluster_pH Influence of pH on Molecular Form Low_pH Low pH (e.g., pH 2) Net Charge: +1 Form: Cationic pI Isoelectric Point (pI) Net Charge: 0 Form: Zwitterionic (Lowest Aqueous Solubility) Low_pH->pI Increase pH (Deprotonation of -COOH) High_pH High pH (e.g., pH 10) Net Charge: -1 Form: Anionic pI->High_pH Increase pH (Deprotonation of -NH3+)

Caption: pH-dependent forms of 2,3-Difluoro-4-methoxy-DL-phenylalanine.

Predicted Solubility in Common Laboratory Solvents

While empirical data is the gold standard, a predictive assessment based on the "like dissolves like" principle and the properties of analogous compounds is an essential starting point. The presence of the polar amino and carboxyl groups, combined with the increasingly lipophilic difluoro-methoxyphenyl moiety, suggests a nuanced solubility profile.

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic Water (pH-adjusted), Methanol, EthanolModerate to LowSolubility in water will be highly pH-dependent, likely low near the isoelectric point but increasing in acidic or basic conditions.[7][8] Sparingly soluble in alcohols like methanol.[5] Ethanol may act as an anti-solvent, decreasing solubility when added to aqueous solutions.[7]
Polar Aprotic DMSO, DMFHighThese solvents are strong hydrogen bond acceptors and have high dielectric constants, making them effective at solvating polar molecules and zwitterions. DMSO is commonly used to prepare high-concentration stock solutions for biological assays.[3][10][11]
Polar Aprotic Acetonitrile (ACN), AcetoneLowWhile polar, these solvents are less capable of solvating the charged groups of the amino acid compared to DMSO or DMF.
Nonpolar Hexanes, TolueneInsolubleThe high polarity and charged nature of the amino acid functional groups prevent effective solvation by nonpolar solvents.
Chlorinated Dichloromethane (DCM), ChloroformVery Low to InsolubleThese solvents are not polar enough to overcome the crystal lattice energy of the zwitterionic solid.

Experimental Protocols for Solubility Determination

It is crucial to distinguish between two types of solubility measurements: kinetic and thermodynamic.[3]

  • Kinetic Solubility: Measures the concentration at which a compound, introduced from a concentrated organic stock solution (usually DMSO), precipitates in an aqueous buffer. It's a high-throughput method ideal for early discovery to flag potential issues.[3][10][12]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a saturated solution. This is a lower-throughput, more resource-intensive measurement, often called the "gold standard," and is critical for lead optimization and formulation development.[4][13][14]

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility and is considered the benchmark method.[14]

Principle: An excess amount of the solid compound is agitated in the solvent of interest for an extended period to ensure equilibrium is reached. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound is quantified.

Methodology:

  • Preparation: Add an excess of solid 2,3-Difluoro-4-methoxy-DL-phenylalanine (e.g., 2-5 mg) to a glass vial. The exact amount should be enough to ensure solid material remains visible at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired test solvent (e.g., Phosphate Buffered Saline pH 7.4, Water, Ethanol).

  • Equilibration: Seal the vials tightly. Place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to shake for at least 24 hours to ensure equilibrium is reached.[10][13][14] Causality Note: A 24-hour incubation is critical to break down the crystal lattice and achieve a true thermodynamic equilibrium, which is often a slow process.

  • Phase Separation: After incubation, allow the vials to stand for a short period (e.g., 30 minutes) to let larger particles settle. To separate the saturated supernatant from the excess solid, either centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) or filter the solution using a chemically inert syringe filter (e.g., 0.22 µm PVDF). Trustworthiness Note: This step is the most critical for accuracy. Incomplete removal of solid particulates will lead to a significant overestimation of solubility.

  • Quantification:

    • Carefully take an aliquot of the clear supernatant.

    • Dilute the sample with an appropriate mobile phase or solvent.

    • Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared with known concentrations of the compound.

G start Start prep 1. Add Excess Solid Compound to Vial start->prep solvent 2. Add Precise Volume of Test Solvent prep->solvent shake 3. Equilibrate (Shake for 24h at 25°C) solvent->shake separate 4. Separate Phases (Centrifuge or Filter) shake->separate quantify 5. Quantify Supernatant (HPLC or LC-MS/MS) separate->quantify end_node End: Solubility Value quantify->end_node

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Protocol: Kinetic Solubility Determination (Nephelometry)

This protocol provides a rapid assessment of solubility for high-throughput screening purposes.

Principle: A concentrated DMSO stock of the compound is serially diluted into an aqueous buffer. The point at which the compound precipitates out of solution is detected by light scattering (nephelometry).[2] The more precipitate, the greater the light scattering.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of 2,3-Difluoro-4-methoxy-DL-phenylalanine in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Transfer to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing the aqueous buffer of interest (e.g., 198 µL of PBS, pH 7.4). This results in a final DMSO concentration of 1-2%. Causality Note: Keeping the organic solvent concentration low is essential as it can artificially inflate the measured solubility.

  • Incubation: Shake the plate for a set period (e.g., 2 hours) at room temperature to allow for precipitation.[10]

  • Measurement: Measure the turbidity (light scattering) of each well using a laser nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm), where the precipitate will scatter light.

  • Data Analysis: Plot the scattered light signal against the compound concentration. The concentration at which the signal begins to rise sharply above the background is reported as the kinetic solubility.

Conclusion

The solubility of 2,3-Difluoro-4-methoxy-DL-phenylalanine is a multifaceted property that is fundamental to its application in drug discovery and chemical biology. Its zwitterionic amino acid backbone dictates a strong pH-dependence on aqueous solubility, while the fluorinated aromatic ring enhances lipophilicity. This guide provides a robust theoretical and practical foundation for researchers. We predict high solubility in polar aprotic solvents like DMSO, and variable, pH-dependent solubility in aqueous media. For definitive characterization, the Shake-Flask method for thermodynamic solubility is strongly recommended as the gold standard. A thorough understanding and empirical determination of this property are indispensable first steps toward the successful development of novel therapeutics based on this promising molecular scaffold.

References

  • Google Patents. Method for determining solubility of a chemical compound.
  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • ResearchGate. (PDF) Solubility of L-Phenylalanine in Aqueous Solutions. Retrieved from [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • PubChem. 3,4-Difluoro-L-phenylalanine. Retrieved from [Link]

  • Evotec. Thermodynamic Solubility Assay. Retrieved from [Link]

  • ResearchGate. Solubility of L-Phenylalanine in Aqueous Solutions | Request PDF. Retrieved from [Link]

  • Carl ROTH. DL-Phenylalanine, 250 g. Retrieved from [Link]

  • PubChem. L-Phenylalanine. Retrieved from [Link]

  • National Institutes of Health (NIH). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • Wikipedia. Mescaline. Retrieved from [Link]

  • BioDuro. ADME Solubility Assay. Retrieved from [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • Khan Academy. Protein structure: Primary, secondary, tertiary & quatrenary. Retrieved from [Link]

  • Wikipedia. Glutamic acid. Retrieved from [Link]

  • GlobalRx. Phenylalanine (DL) FCC: Industrial-Grade Amino Acid for Pharmaceutical Manufacturing. Retrieved from [Link]

Sources

Protocols & Analytical Methods

No content available

This section has no published content on the current product page yet.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with Fluorinated Proteins

Welcome to the technical support center dedicated to addressing one of the most common yet challenging aspects of working with fluorinated amino acids: protein solubility. The unique properties that make fluorinated amin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing one of the most common yet challenging aspects of working with fluorinated amino acids: protein solubility. The unique properties that make fluorinated amino acids powerful tools for protein engineering and drug development—such as increased hydrophobicity and altered electronics—can also lead to significant expression and purification hurdles.[1][2][3][4]

This guide is structured to provide you with both foundational knowledge and actionable troubleshooting strategies. We will move from frequently asked questions to in-depth, problem-oriented solutions, complete with detailed protocols and the scientific rationale behind them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers often have when they first encounter solubility issues with proteins containing fluorinated amino acids.

Q1: Why do fluorinated amino acids often decrease protein solubility?

A1: The introduction of fluorine, the most electronegative element, into an amino acid side chain dramatically alters its physicochemical properties. The primary reasons for decreased solubility are:

  • Increased Hydrophobicity: Fluorocarbon chains are significantly more hydrophobic than their hydrocarbon counterparts.[1] When a fluorinated amino acid is incorporated into a protein, it can increase the hydrophobic surface area, especially if the protein misfolds and exposes these residues to the aqueous solvent. This intensified hydrophobicity is a major driver of protein aggregation.[1][5]

  • Altered Folding Kinetics: The increased hydrophobicity of fluorinated residues can stabilize the transition state for folding.[1] While this can lead to a more stable final structure, it can also alter the folding pathway, potentially favoring aggregation-prone intermediates over the correctly folded native state.

  • Structural Perturbation: Although fluorinated side chains can often be accommodated with minimal structural changes, their larger size can sometimes introduce steric clashes that disrupt the native packing of the protein core, leading to misfolding.[6]

Q2: What are the initial signs that my fluorinated protein is insoluble?

A2: Solubility issues can manifest at various stages of your workflow. Early diagnosis is key to efficient troubleshooting.

  • During Expression: The most common sign is the formation of dense, insoluble aggregates known as inclusion bodies within the host cells (e.g., E. coli). When you lyse the cells, your target protein will be predominantly in the pellet after centrifugation, not in the soluble supernatant.

  • During Purification: Your protein might be soluble initially but then precipitate "on the column" during chromatography. This can be triggered by changes in buffer composition or interaction with the chromatography resin.

  • Post-Purification: The purified protein may appear clear initially but becomes cloudy or precipitates over time, especially after concentration steps, freeze-thaw cycles, or cleavage of a solubility-enhancing tag.[7]

Q3: Can I predict if incorporating a specific fluorinated amino acid will cause solubility problems?

A3: While it is difficult to predict with absolute certainty, you can make an educated assessment. Consider the following:

  • Location of Incorporation: Is the fluorinated amino acid being incorporated into the hydrophobic core or on the protein surface? Surface-exposed fluorinated residues are more likely to cause aggregation.

  • Degree of Fluorination: A trifluoromethyl group will have a more pronounced effect on hydrophobicity than a single fluorine atom.

  • Host Protein Stability: Inherently stable and highly soluble proteins are more likely to tolerate the incorporation of a fluorinated amino acid without significant solubility issues.

Part 2: Troubleshooting Guide: From Expression to Storage

This section is designed as a problem-solving workflow. Identify your specific issue and follow the recommended strategies.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Start: Fluorinated Protein Expression check_ib Check for Inclusion Bodies (IBs) after cell lysis start->check_ib ib_yes Yes (Protein in Pellet) check_ib->ib_yes  Insoluble ib_no No (Protein in Supernatant) check_ib->ib_no Soluble optimize_expression Optimize Expression Conditions (Temp, Induction, Strain) ib_yes->optimize_expression use_tags Use Solubility-Enhancing Fusion Tags (MBP, GST) optimize_expression->use_tags If still insoluble coexpress_chaperones Co-express Chaperones (GroEL/ES, DnaK) use_tags->coexpress_chaperones If still insoluble purify Proceed with Purification ib_no->purify check_precipitation Protein Precipitates During/After Purification? purify->check_precipitation precip_yes Yes check_precipitation->precip_yes  Precipitation precip_no No check_precipitation->precip_no Soluble buffer_screen Perform Buffer Optimization Screen (pH, Salt, Additives) precip_yes->buffer_screen success Success: Soluble Protein buffer_screen->success Optimal Buffer Found precip_no->success

Caption: Troubleshooting workflow for insoluble fluorinated proteins.
Problem 1: My protein is forming inclusion bodies during expression.

This is the most common manifestation of insolubility. The protein is being produced faster than it can fold correctly, leading to aggregation.

Solution A: Optimize Expression Conditions The goal here is to slow down the rate of protein synthesis to give the polypeptide chain more time to fold.

  • Lower the Temperature: Reduce the induction temperature from 37°C to a range of 18-25°C.[8] This slows down all cellular processes, including transcription and translation.

  • Reduce Inducer Concentration: Use a lower concentration of the inducing agent (e.g., 0.1-0.4 mM IPTG for a T7 promoter system).[8] This reduces the transcriptional load.

  • Change Host Strain: Consider using an E. coli strain engineered to have a less stringent promoter or one that contains extra copies of rare tRNAs if your protein is rich in specific codons.

Solution B: Use Solubility-Enhancing Fusion Tags Fusing your protein to a large, highly soluble partner can shield it from aggregation and assist in folding.[9][10][11][12]

  • Common Tags: Maltose-Binding Protein (MBP), Glutathione S-transferase (GST), and Small Ubiquitin-like Modifier (SUMO) are excellent choices.[9]

  • Mechanism: These tags act as a sort of "molecular chaperone," physically preventing the fluorinated protein from aggregating during translation and folding.[9]

  • Consideration: The tag will likely need to be cleaved off later, which can itself be a source of instability. It is crucial to have a well-optimized buffer before cleavage.

Solution C: Co-express Molecular Chaperones Provide the cell with extra folding machinery to handle the difficult-to-fold fluorinated protein.

  • Chaperone Systems: Plasmids are commercially available that allow for the co-expression of chaperone systems like GroEL/GroES or DnaK/DnaJ/GrpE.

  • Mechanism: These ATP-dependent machines recognize and bind to exposed hydrophobic patches on unfolded or misfolded proteins, preventing aggregation and facilitating correct folding.[13]

  • Note: Overexpression of chaperones can sometimes be toxic to the cells and may decrease overall protein yield, so it's a trade-off between quantity and quality.[13]

Problem 2: My purified protein is soluble, but precipitates after tag cleavage, concentration, or during storage.

This indicates that your buffer is suboptimal for the long-term stability of the fluorinated protein. The protein is metastable and prone to aggregation once it is at a high concentration or when a stabilizing fusion partner is removed.

Solution: Comprehensive Buffer Optimization The key is to find a buffer environment that minimizes the exposure of hydrophobic regions and satisfies the protein's surface charge requirements.[14]

  • Vary the pH: A protein's solubility is typically lowest at its isoelectric point (pI), where its net charge is zero.[7][15] Modulating the pH to be at least 1 unit away from the pI can increase the net surface charge, leading to electrostatic repulsion between protein molecules that counteracts aggregation.[7]

  • Adjust Ionic Strength: The effect of salt concentration is protein-dependent. Low salt can lead to aggregation via electrostatic interactions, while very high salt can cause "salting out." Screen a range of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl) to find the optimal level.[7]

  • Screen Stabilizing Additives (Excipients): These small molecules, often called "chemical chaperones," can significantly enhance solubility.[16][17] They work through various mechanisms, such as preferentially excluding themselves from the protein surface (favoring a compact state) or by directly masking hydrophobic patches.[7][17]

Data Presentation: Common Buffer Additives for Enhancing Solubility

AdditiveTypical ConcentrationProposed Mechanism of ActionKey Considerations
L-Arginine 50 - 500 mMSuppresses aggregation by binding to hydrophobic and charged regions on the protein surface.[7]Can interfere with some affinity chromatography (e.g., Ni-NTA).
Glycerol 5 - 20% (v/v)Acts as an osmolyte, stabilizing the native protein structure and increasing solvent viscosity.[7][18]Can make solutions viscous and may affect some enzymatic assays.
Sucrose / Trehalose 200 - 500 mMOsmolytes that favor the folded state by being preferentially excluded from the protein surface.[7]Can be a carbon source for microbial growth if not stored properly.
Non-Detergent Sulfobetaines (NDSBs) 200 - 500 mMSmall zwitterionic molecules that can help solubilize proteins without causing denaturation.[7]Generally less harsh than traditional detergents.
Low-concentration Detergents 0.01 - 0.1%Non-ionic or zwitterionic detergents (e.g., Tween-20, CHAPS) can help solubilize aggregates.[7]Use just above the critical micelle concentration (CMC). May need to be removed for downstream applications.

Part 3: Experimental Protocols & Methodologies

Protocol 1: Systematic Buffer Optimization Screen

This protocol provides a framework for systematically testing different buffer conditions to identify the optimal formulation for your purified fluorinated protein. It is designed to be performed in a 96-well plate format for high-throughput screening.

Principle: The protein is dialyzed against a matrix of different buffer conditions. Solubility is assessed by measuring the protein concentration in the supernatant after centrifugation to remove any precipitate.[19]

Materials:

  • Purified, concentrated fluorinated protein (start at ~1-2 mg/mL).

  • 96-well dialysis plate (e.g., Thermo Fisher Slide-A-Lyzer MINI Dialysis Devices).

  • 96-well deep-well block for preparing dialysis buffers.

  • A range of buffer stocks (e.g., Tris, HEPES, Phosphate, Citrate).

  • Salt stock (e.g., 5 M NaCl).

  • Additive stocks (e.g., 1 M L-Arginine, 50% Glycerol).

  • Bradford reagent or a spectrophotometer for protein quantification.

Methodology:

  • Prepare Buffer Matrix: In a 96-well deep-well block, prepare a matrix of buffers. For example:

    • Rows (A-D): pH 6.5, 7.0, 7.5, 8.0.

    • Columns (1-6): 50, 150, 250, 500 mM NaCl.

    • Repeat this matrix in columns 7-12, but with the addition of a constant concentration of an additive (e.g., 250 mM L-Arginine).

  • Sample Preparation: Aliquot a consistent volume (e.g., 50 µL) of your stock protein into each well of the 96-well dialysis plate.

  • Dialysis: Place the dialysis plate into the deep-well block containing the buffer matrix. Ensure good contact between the dialysis membrane and the buffer. Seal the plate and let it dialyze for at least 6 hours, or overnight, at 4°C with gentle agitation.[19]

  • Recovery and Analysis:

    • Carefully recover the protein sample from each dialysis well into a fresh 96-well PCR plate.

    • Centrifuge the plate at high speed (>4,000 x g) for 20 minutes to pellet any precipitated protein.

    • Carefully transfer a portion of the supernatant from each well to a new plate for analysis.

  • Quantification: Measure the protein concentration in the supernatant of each sample.[19] The condition that yields the highest soluble protein concentration is the most favorable.

Mechanism Visualization: How L-Arginine Stabilizes a Fluorinated Protein
Caption: L-Arginine shields hydrophobic fluorinated patches, preventing aggregation.

References

  • G-Biosciences. (2019, January 29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. [Link]

  • Patsnap Synapse. (2024, May 9). Troubleshooting Guide for Common Protein Solubility Issues. [Link]

  • Zhang, J., et al. (2018). Improving protein solubility and activity by introducing small peptide tags designed with machine learning models. Biotechnology and Bioengineering. [Link]

  • LenioBio. Increasing Protein Yields: Solubility Tagging. [Link]

  • ResearchGate. (2021, October 26). How to increase protein solubility?. [Link]

  • Buer, B. C., et al. (2014). Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences. [Link]

  • Bilgiçer, B., et al. (2004). Fluorine: A new element in protein design. PMC. [Link]

  • Sletten, C. D., et al. (2023). Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. PMC. [Link]

  • Chaumont, P., et al. (2022). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. [Link]

  • Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. [Link]

  • Singh, S. M., & Panda, A. K. (2005). Effect of Chemical Chaperones in Improving the Solubility of Recombinant Proteins in Escherichia coli. PMC. [Link]

  • Yoder, N. C., & Kumar, K. (2002). Fluorinated amino acids in protein design and engineering. Chemical Society Reviews. [Link]

  • Kim, H. J., et al. (2022). Enhancement of the solubility of recombinant proteins by fusion with a short-disordered peptide. PubMed. [Link]

  • Unchained Labs. (n.d.). 5 considerations for buffer optimization during biologics formulation development. [Link]

  • Lumpkin, R. S., et al. (2012). Influence of fluorination on the thermodynamics of protein folding. PubMed. [Link]

  • de Marco, A. (2020). Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system. Frontiers in Microbiology. [Link]

  • Ott, W., et al. (2020). Influence of Fluorination on Single-Molecule Unfolding and Rupture Pathways of a Mechanostable Protein Adhesion Complex. Nano Letters. [Link]

  • G-Biosciences. (2019, July 30). Use of Chaperones in Recombinant Protein Expression. [Link]

  • UCLA-DOE Institute for Genomics and Proteomics. (2020, August). Fluorine labeling of proteins for NMR studies. [Link]

  • ResearchGate. (2024, August 7). (PDF) Optimization of buffer solutions for protein crystallization. [Link]

  • Francis, D. M., & Page, R. (2010). Strategies to Optimize Protein Expression in E. coli. PMC. [Link]

  • Paraskevopoulou, V., & Falcone, F. H. (2018). Fusion Tag Design Influences Soluble Recombinant Protein Production in Escherichia coli. MDPI. [Link]

  • Ott, W., et al. (2020, December 9). Influence of Fluorination on Single-Molecule Unfolding and Rupture Pathways of a Mechanostable Protein Adhesion Complex. ACS Publications. [Link]

  • Luchinat, E., et al. (2023, January 5). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. MDPI. [Link]

  • ACS Publications. (2021, March 3). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. The Journal of Physical Chemistry B. [Link]

  • MDPI. (2024, February 22). Additivities for Soluble Recombinant Protein Expression in Cytoplasm of Escherichia coli. [Link]

  • ResearchGate. (n.d.). Chapter 4. Fluorinated Amino Acids, Peptides, and Proteins. [Link]

  • ResearchGate. (2024, August 6). Chemical and Pharmacological Chaperones: Application for Recombinant Protein Production and Protein Folding Diseases. [Link]

  • Loughran, S. T., & Walls, D. (2017). Tagging Recombinant Proteins to Enhance Solubility and Aid Purification. Methods in Molecular Biology. [Link]

  • MDPI. (n.d.). Fluorinated Protein and Peptide Materials for Biomedical Applications. [Link]

  • Wikipedia. (n.d.). Protein aggregation. [Link]

  • Bitesize Bio. (2024, June 8). Keeping Your Proteins Happy with Chemical Chaperones. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 19F NMR Data Analysis of Proteins Labeled with Fluorinated Phenylalanine Analogs

For: Researchers, scientists, and drug development professionals. Editorial Foreword As researchers, we perpetually seek more sensitive and precise tools to unravel the intricate dance of protein structure and function.

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Editorial Foreword

As researchers, we perpetually seek more sensitive and precise tools to unravel the intricate dance of protein structure and function. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as a uniquely powerful technique in this pursuit. Its exquisite sensitivity to the local chemical environment, coupled with the absence of a natural fluorine background in biological systems, provides a clean and incisive window into molecular behavior.[1][2][3]

This guide was initially conceived to focus on the analysis of proteins labeled with 2,3-Difluoro-4-methoxy-DL-phenylalanine. However, a comprehensive survey of the current scientific literature reveals a scarcity of specific data for this particular probe. Therefore, to provide a more robust and immediately applicable resource, we have broadened the scope to a comparative analysis of commonly employed fluorinated phenylalanine analogs. This approach allows us to delve into the principles and practicalities of ¹⁹F NMR in protein science, offering a guide that is both fundamentally sound and broadly relevant. We will explore the "why" behind experimental choices, ensuring that the protocols described are not just a series of steps, but a self-validating system for rigorous scientific inquiry.

The Power of the Fluorine Probe: Why ¹⁹F NMR?

The utility of ¹⁹F NMR in protein studies stems from several key advantages of the fluorine-19 nucleus:

  • High Intrinsic Sensitivity: The ¹⁹F nucleus boasts a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons (¹H), the most sensitive NMR-active nucleus.[2][4] This allows for data acquisition on relatively small amounts of protein.

  • No Biological Background: Fluorine is virtually absent in biological systems, meaning that ¹⁹F NMR spectra are free from interfering background signals that can complicate ¹H, ¹³C, or ¹⁵N NMR.[1][2]

  • Extreme Sensitivity to Environment: The chemical shift of a ¹⁹F nucleus is highly sensitive to its local electronic environment.[1][5] Even subtle changes in protein conformation, ligand binding, or solvent exposure can induce significant and measurable changes in the ¹⁹F chemical shift.[1]

  • Wide Chemical Shift Range: The ¹⁹F chemical shift spans a wide range (over 400 ppm), which minimizes signal overlap and enhances resolution, even in large proteins.[2]

These properties make ¹⁹F NMR an ideal tool for investigating a wide range of biological phenomena, including protein folding, conformational changes, ligand binding, and protein-protein interactions.[4][6]

A Comparative Look at Fluorinated Phenylalanine Probes

While the initially proposed 2,3-Difluoro-4-methoxy-DL-phenylalanine is not widely documented, a variety of other fluorinated phenylalanine analogs are commercially available and have been successfully used in protein ¹⁹F NMR studies. The choice of probe can significantly impact the information obtained.

Probe NameAbbreviationKey Characteristics & Considerations
4-Fluorophenylalanine 4-F-Phe- Most commonly used: Well-established for incorporation and analysis.[1][7] - Minimal perturbation: The single fluorine substitution is a relatively small perturbation to the native phenylalanine structure.[2] - Good sensitivity: Provides a single, sensitive ¹⁹F signal per incorporated residue.[8]
3-Fluorophenylalanine 3-F-Phe- Alternative to 4-F-Phe: Offers a different electronic environment and potentially different chemical shift responses.[7][9] - Useful for comparative studies: Comparing spectra from proteins labeled with 3-F-Phe and 4-F-Phe can provide more detailed structural information.[9]
2-Fluorophenylalanine 2-F-Phe- Less common: May be more sterically demanding and could potentially be more disruptive to protein structure. - Distinct chemical shift properties: The ortho-substitution can lead to unique chemical shift responses.
4-(Trifluoromethyl)phenylalanine tfm-Phe- Three fluorine atoms: Provides a stronger ¹⁹F signal per residue.[10] - Larger probe: The trifluoromethyl group is bulkier than a single fluorine atom and may be more likely to perturb the protein structure. - Distinct chemical shift range: The CF₃ group resonates in a different region of the ¹⁹F spectrum compared to single fluorine substitutions.

Expert Insight: The choice between a mono-fluorinated and a trifluoromethyl-phenylalanine often involves a trade-off between signal intensity and potential structural perturbation. For initial studies, 4-F-Phe is often a good starting point due to its minimal perturbation. If signal-to-noise is a limiting factor, tfm-Phe can be a valuable alternative, but careful validation of protein structure and function is crucial.

Experimental Workflow: From Gene to Spectrum

The successful acquisition of high-quality ¹⁹F NMR data relies on a well-executed experimental workflow. The following sections provide a detailed, step-by-step methodology.

Protein Labeling with Fluorinated Phenylalanine

The most common method for incorporating fluorinated amino acids into proteins is through biosynthetic incorporation in Escherichia coli. This typically involves using an auxotrophic strain that cannot synthesize the amino acid of interest.

Experimental Protocol: Biosynthetic Incorporation of 4-Fluorophenylalanine

  • Strain Selection: Utilize an E. coli strain auxotrophic for phenylalanine (e.g., a strain with a knockout in the pheA gene).

  • Media Preparation: Prepare a minimal medium (e.g., M9) supplemented with all essential amino acids except phenylalanine.

  • Starter Culture: Inoculate a small volume of supplemented minimal medium with a single colony of the expression strain and grow overnight at 37°C.

  • Large-Scale Culture: Inoculate the large-scale minimal medium culture with the overnight starter culture.

  • Growth and Induction: Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Labeling: Add 4-fluoro-DL-phenylalanine to the culture medium to a final concentration of 50-100 mg/L.

  • Induction: Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at an appropriate concentration (e.g., 0.1-1 mM).

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance proper protein folding.

  • Harvesting and Purification: Harvest the cells by centrifugation and purify the labeled protein using standard chromatography techniques.

Trustworthiness Check: It is crucial to verify the incorporation of the fluorinated amino acid and to assess any potential structural or functional perturbations. This can be achieved through:

  • Mass Spectrometry: To confirm the mass of the labeled protein.

  • Circular Dichroism (CD) Spectroscopy: To compare the secondary structure of the labeled protein with the wild-type.

  • Functional Assays: To ensure that the biological activity of the protein is not compromised.

¹⁹F NMR Data Acquisition

Proper setup of the NMR experiment is critical for obtaining high-quality data.

Experimental Protocol: 1D ¹⁹F NMR Data Acquisition

  • Sample Preparation: Prepare the protein sample in a suitable NMR buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4) at a concentration of 25-100 µM. Add 5-10% D₂O for the lock signal.

  • Spectrometer Setup:

    • Use a spectrometer equipped with a ¹⁹F-capable probe.

    • Tune and match the probe to the ¹⁹F frequency.

    • Lock the spectrometer on the D₂O signal.

    • Shim the magnetic field to achieve good homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A simple one-pulse experiment is typically sufficient for 1D ¹⁹F NMR.

    • Spectral Width: Set a wide spectral width (e.g., 200 ppm) to ensure all signals are captured.

    • Transmitter Offset: Center the transmitter frequency in the expected region for the incorporated probe.

    • Acquisition Time: Typically 0.1-0.5 seconds.

    • Recycle Delay: A delay of 1-2 seconds is usually adequate.

    • Number of Scans: This will depend on the protein concentration and the desired signal-to-noise ratio. It can range from a few hundred to several thousand scans.

    • Temperature: Maintain a constant and accurately calibrated temperature throughout the experiment.

¹⁹F NMR Data Processing and Analysis

Once the data is acquired, it needs to be processed and analyzed to extract meaningful information.

Experimental Protocol: Data Processing and Analysis

  • Fourier Transformation: Apply a Fourier transform to the free induction decay (FID) to convert the data from the time domain to the frequency domain.

  • Phasing: Correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a baseline correction to remove any broad, underlying distortions.

  • Referencing: Reference the chemical shifts to an appropriate internal or external standard (e.g., trifluoroacetic acid).[11]

  • Peak Picking and Integration: Identify the peaks of interest and integrate their areas to obtain quantitative information.

Software for Data Analysis: Several software packages are available for processing and analyzing NMR data, including:

  • NMRPipe: A widely used software package for NMR data processing.[3]

  • NMRViewJ: A graphical NMR data analysis program.

  • CCPNMR Analysis: A collaborative computing project for NMR.

  • Mnova: A comprehensive software suite for NMR data analysis.

  • NMRium: A web-based platform for NMR data processing and visualization.[12]

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful ¹⁹F NMR studies.

experimental_workflow cluster_prep Protein Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis strain Select Auxotrophic Strain culture Culture in Minimal Media strain->culture labeling Add Fluorinated Amino Acid culture->labeling expression Induce Protein Expression labeling->expression purification Purify Labeled Protein expression->purification validation Validate Incorporation & Function purification->validation sample_prep Prepare NMR Sample validation->sample_prep acquisition Acquire 1D 19F NMR Data sample_prep->acquisition processing Process Raw Data (FT, Phasing, Baseline) acquisition->processing analysis Analyze Spectra (Chemical Shift, Linewidth) processing->analysis interpretation Interpret Results analysis->interpretation

Caption: Experimental workflow for protein ¹⁹F NMR from gene to data interpretation.

Case Study: Probing Ligand Binding with 4-F-Phe

To illustrate the power of this technique, let's consider a hypothetical case study where we use ¹⁹F NMR to monitor the binding of a small molecule inhibitor to a protein labeled with 4-F-Phe.

  • Initial Spectrum: A 1D ¹⁹F NMR spectrum of the free protein shows a single sharp resonance corresponding to the 4-F-Phe label.

  • Titration: The inhibitor is titrated into the protein sample, and a series of ¹⁹F NMR spectra are recorded at different inhibitor concentrations.

  • Spectral Changes: As the inhibitor binds, the chemical shift of the ¹⁹F resonance may change, and the line may broaden. These changes are due to the alteration of the local environment of the 4-F-Phe residue upon ligand binding.

  • Data Analysis: By plotting the change in chemical shift as a function of the inhibitor concentration, a binding curve can be generated. Fitting this curve allows for the determination of the dissociation constant (Kd), a measure of the binding affinity.

ligand_binding cluster_spectra 19F NMR Spectra Protein Protein with 19F Label Complex Protein-Ligand Complex Protein->Complex + Ligand Free_Spectrum Free Protein: Sharp Signal at δ₁ Protein->Free_Spectrum Ligand Ligand (Inhibitor) Complex->Protein - Ligand Bound_Spectrum Bound Protein: Shifted/Broadened Signal at δ₂ Complex->Bound_Spectrum

Caption: Probing ligand binding using ¹⁹F NMR.

Conclusion and Future Outlook

¹⁹F NMR spectroscopy is a powerful and versatile tool for studying protein structure and function. While the specific probe 2,3-Difluoro-4-methoxy-DL-phenylalanine is not yet well-established, a range of other fluorinated phenylalanine analogs can be effectively employed to gain valuable insights into protein behavior. The experimental workflow, from protein labeling to data analysis, is robust and accessible. As NMR technology continues to advance, and with the development of new and more sensitive fluorine probes, the applications of ¹⁹F NMR in protein science and drug discovery are poised to expand even further.

References

  • Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). Current applications of F-19 NMR to studies of protein structure and dynamics. Progress in Nuclear Magnetic Resonance Spectroscopy, 62, 1–33.
  • Gerig, J. T. (1994). Fluorine NMR of proteins. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.
  • Gassner, N. C., & Cierpicki, T. (2019). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols, 14(9), 2762–2784. [Link]

  • Luck, L. A., & Johnson, C. (2000). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. Protein Science, 9(12), 2573–2576. [Link]

  • Peterson, R. (2020). Fluorine labeling of proteins for NMR studies. UCLA. [Link]

  • Dalvit, C., & Vulpetti, A. (2019). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 4(6), 10196-10203.
  • Dalton, K. P., & Prosser, R. S. (2013). Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis. Journal of the American Chemical Society, 135(40), 15015–15023. [Link]

  • Luck, L. A., & Johnson, C. (2000). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. Protein Science, 9(12), 2573–2576. [Link]

  • Wang, L., & Liu, W. R. (2023).
  • Pomerantz, W. C., et al. (2017). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment.
  • Vuister, G. W., et al. (1994). 2D and 3D NMR Study of Phenylalanine Residues in Proteins by Reverse Isotopic Labeling. Journal of the American Chemical Society, 116(21), 9206-9210.
  • Kitevski-LeBlanc, J. L. (2007). Development and Application of 19F NMR of Proteins. University of Toronto.
  • Streit, J., et al. (2024). Rational design of 19 F NMR labelling sites to probe protein structure and interactions. bioRxiv.
  • NMRium. (n.d.). The next-generation NMR software. Retrieved from [Link]

  • Ni, S., & Hu, J. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1034–1056. [Link]

  • Ycas, P. D., et al. (2020). The most commonly used fluorinated amino acids for PrOF NMR.
  • Spilling, C. D., et al. (2014). Synthesis and protein incorporation of azido-modified unnatural amino acids. Organic & Biomolecular Chemistry, 12(36), 7079-7082.
  • Jackson, S. E., & U, P. (2007). Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization.
  • Angioletti, S., et al. (2021). Synthesis of 4,6‐Difluoro‐Tryptophan as a Probe for Protein 19F NMR. Chemistry – A European Journal, 27(2), 569-572.
  • Young, T. S., et al. (2021). Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. Organic Letters, 23(17), 6822-6826.
  • Otten, R., et al. (2010). 4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F...
  • Jackson, S. E., & U, P. (2007). Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization. Nature Protocols, 2(10), 2600-2608. [Link]

  • Italia, J. S., et al. (2017). Biosynthesis and Genetic Incorporation of 3,4-Dihydroxy-L-Phenylalanine into Proteins in Escherichia coli. ACS Chemical Biology, 12(9), 2349-2354.
  • Saleh, T. (2014). What software do you regularly use for Protein NMR analysis?
  • Barbieri, L., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(2), 1098-1107.
  • NMRFAM. (n.d.). Software. University of Wisconsin–Madison. Retrieved from [Link]

  • Angioletti, S., et al. (2021). Synthesis of 4,6‐Difluoro‐Tryptophan as a Probe for Protein F NMR.
  • Young, T. S., et al. (2021). Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications.
  • Coin, I., et al. (2013). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. PLoS One, 8(10), e76338.
  • Dumon, A. S., & Rzepa, H. S. (2022). A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Digital Discovery, 1(5), 587-594.
  • Li, H., et al. (2005).
  • Coin, I., et al. (2013). Genetic Incorporation of Two Mutually Orthogonal Bioorthogonal Amino Acids That Enable Efficient Protein Dual-Labeling in Cells. ACS Chemical Biology, 8(10), 2147-2153.

Sources

Comparative

A Senior Application Scientist's Guide to 2,3-Difluoro-4-methoxy-DL-phenylalanine as a High-Performance ¹⁹F NMR Probe

In the landscape of modern drug discovery and structural biology, the ability to precisely monitor molecular interactions, conformational changes, and the local environment of proteins is paramount. Among the array of bi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and structural biology, the ability to precisely monitor molecular interactions, conformational changes, and the local environment of proteins is paramount. Among the array of biophysical techniques available, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a uniquely powerful tool.[1][2] Its advantages are rooted in the favorable properties of the ¹⁹F nucleus: a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, which translates to 83% of the sensitivity of ¹H NMR.[3][4][5] Furthermore, the near-total absence of fluorine in biological systems ensures that ¹⁹F NMR spectra are free from background signals, providing a clean window into the molecular world.[4][6]

The expansive chemical shift range of the ¹⁹F nucleus, spanning over 400 ppm, makes it exquisitely sensitive to subtle alterations in its local electronic environment.[4][7] This sensitivity is the cornerstone of its utility as a probe; changes in protein conformation, ligand binding, or solvent exposure are reported as measurable changes in the ¹⁹F chemical shift.[7][8] The selection of the fluorinated probe is therefore a critical experimental decision, directly impacting the quality and interpretability of the resulting data.

This guide provides a comprehensive comparison of 2,3-Difluoro-4-methoxy-DL-phenylalanine with other commonly employed ¹⁹F NMR probes. We will delve into the unique advantages conferred by its specific substitution pattern, provide supporting data for its enhanced environmental sensitivity, and offer detailed protocols for its incorporation and analysis.

Comparative Analysis of ¹⁹F NMR Probes

The ideal ¹⁹F NMR probe should be a silent observer, faithfully reporting on its surroundings without significantly perturbing the native structure or function of the host protein.[4] Key performance indicators include sensitivity to the local environment (reflected in chemical shift dispersion), signal-to-noise ratio, and the degree of structural perturbation.

2,3-Difluoro-4-methoxy-DL-phenylalanine introduces a unique combination of features. The two adjacent fluorine atoms on the phenyl ring create a sensitive reporter system, while the methoxy group at the 4-position modulates the electronic properties of the ring, further enhancing its sensitivity.

Probe Structure Key Advantages Potential Considerations
2,3-Difluoro-4-methoxy-DL-phenylalanine A phenyl ring with two adjacent fluorine atoms at positions 2 and 3, and a methoxy group at position 4.- High Environmental Sensitivity: The vicinal difluoro motif is highly sensitive to changes in the local electrostatic environment. - Electronic Tuning: The electron-donating methoxy group can enhance the sensitivity of the fluorine chemical shifts to solvent effects and hydrogen bonding. - Rich Information Content: The two distinct fluorine signals and their through-space coupling provide additional structural restraints.- Synthetic Complexity: May require multi-step synthesis compared to monofluorinated analogs.[9][10] - DL-Isomers: Requires separation of L and D isomers for stereospecific incorporation.[11][12]
4-Fluoro-L-phenylalanine (4-F-Phe) A phenyl ring with a single fluorine atom at the 4-position.- Minimal Perturbation: The single fluorine substitution is a close mimic of a hydrogen atom, minimizing structural changes.[13] - Commercial Availability: Readily available and widely used.[4]- Lower Sensitivity: The single fluorine atom may exhibit a smaller chemical shift dispersion compared to multi-fluorinated probes.
4-(Trifluoromethyl)-L-phenylalanine (4-CF₃-Phe) A phenyl ring with a trifluoromethyl group at the 4-position.- Strong Signal: The three equivalent fluorine nuclei provide a 3-fold signal enhancement.[14] - Favorable Relaxation Properties: Fast methyl rotation averages the chemical shift anisotropy (CSA), leading to sharper lines, especially in larger proteins.[14]- Potential for Perturbation: The bulky and hydrophobic CF₃ group may alter protein structure or interactions.[14]
4,6-Difluoro-L-tryptophan An indole ring with fluorine atoms at positions 4 and 6.- Two Probes in One: Provides two distinct ¹⁹F signals from a single amino acid residue.[6] - Sensitivity to Stacking Interactions: The indole ring is often involved in functionally important aromatic stacking interactions.- Synthetic Accessibility: Synthesis can be more complex than for fluorinated phenylalanines.[6]
4,4-Difluoro-L-proline A proline ring with two fluorine atoms at the 4-position.- Conformational Probe: The chemical shift difference between the two diastereotopic fluorines is highly sensitive to the cis/trans isomerization of the peptide bond and the ring pucker.[15]- Different Chemical Environment: Reports on the local environment of proline residues, which may be different from that of aromatic residues.

Experimental Validation: The Rationale for 2,3-Difluoro-4-methoxy-DL-phenylalanine

The primary advantage of 2,3-Difluoro-4-methoxy-DL-phenylalanine lies in its heightened sensitivity to the local environment. The chemical shift of a fluorine nucleus is dominated by the paramagnetic shielding term, which is highly dependent on the electron density around the nucleus.[7]

  • Vicinal Difluoro System: The two adjacent fluorine atoms create a coupled spin system. The chemical shift of each fluorine is influenced by through-bond and through-space interactions with its neighbor, making the system sensitive to subtle changes in bond angles and dihedral angles that occur during conformational changes.

  • The Role of the Methoxy Group: The methoxy group at the 4-position is an electron-donating group. This has two key consequences:

    • It increases the electron density in the aromatic ring, which can modulate the baseline chemical shifts of the fluorine atoms.

    • The oxygen atom of the methoxy group can act as a hydrogen bond acceptor. This provides an additional mechanism for sensing changes in the local environment, such as the proximity of hydrogen bond donors in the protein or solvent. The ¹³C NMR chemical shift of a methoxy group is known to be sensitive to its orientation relative to the aromatic ring, which is influenced by ortho substituents.[16]

Experimental Protocols

Protocol 1: Incorporation of 2,3-Difluoro-4-methoxy-L-phenylalanine into Proteins

This protocol describes a standard method for site-specific incorporation of fluorinated amino acids into a target protein expressed in E. coli. The causality behind using a phenylalanine auxotroph is to prevent the synthesis of natural phenylalanine, thereby forcing the incorporation of the supplied fluorinated analog.

G cluster_prep Day 1: Preparation cluster_culture Day 2: Starter Culture cluster_expression Day 3: Protein Expression cluster_purification Day 4: Purification & Analysis start Streak E. coli Phe-auxotroph strain (e.g., AF-T7) containing target plasmid on LB-agar plate with antibiotic. incubate1 Incubate overnight at 37°C. start->incubate1 inoculate Inoculate 50 mL of M9 minimal media + antibiotic + L-Phe with a single colony. incubate1->inoculate incubate2 Incubate at 37°C with shaking (220 rpm) until OD₆₀₀ ≈ 0.8-1.0. inoculate->incubate2 harvest Harvest cells by centrifugation (4000 x g, 10 min, 4°C). incubate2->harvest wash Wash cell pellet twice with sterile M9 media (no Phe). harvest->wash resuspend Resuspend in 1 L pre-warmed M9 media + antibiotic. wash->resuspend add_probe Add 100-150 mg/L of 2,3-Difluoro-4-methoxy-L-phenylalanine. resuspend->add_probe induce Induce protein expression with IPTG (e.g., 0.5 mM). add_probe->induce incubate3 Incubate at a lower temperature (e.g., 18-25°C) for 16-20 hours. induce->incubate3 harvest_final Harvest cells by centrifugation. incubate3->harvest_final purify Purify protein using standard methods (e.g., Ni-NTA, size exclusion). harvest_final->purify analyze Verify incorporation by mass spectrometry and prepare for NMR. purify->analyze

Caption: Workflow for site-selective labeling of proteins with fluorinated amino acids.

Methodology:

  • Transformation: Transform a phenylalanine auxotrophic E. coli strain (e.g., ATCC 33682) with the plasmid encoding the protein of interest.

  • Starter Culture: Grow a starter culture overnight in minimal medium supplemented with L-phenylalanine (50 mg/L) to allow for initial cell growth.

  • Cell Harvest and Wash: Pellet the cells from the starter culture and wash them thoroughly with minimal medium lacking phenylalanine. This step is crucial to remove all traces of natural phenylalanine.

  • Induction Culture: Resuspend the washed cells in fresh minimal medium containing the desired antibiotics and 2,3-Difluoro-4-methoxy-L-phenylalanine (typically 100-150 mg/L).

  • Induction: Once the culture reaches an OD₆₀₀ of 0.6-0.8, induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside). The reason for inducing at a lower temperature (e.g., 18-25°C) is to improve protein folding and solubility, and to minimize cellular stress from the unnatural amino acid.[4]

  • Harvest and Purification: Harvest the cells after overnight expression and purify the labeled protein using standard chromatographic techniques.

  • Verification: Confirm the incorporation of the fluorinated amino acid using mass spectrometry.

Protocol 2: ¹⁹F NMR Data Acquisition

This protocol outlines the key steps for acquiring a simple one-dimensional ¹⁹F NMR spectrum. The choice of an inverse-gated decoupling pulse program is to suppress the Nuclear Overhauser Effect (NOE) between ¹H and ¹⁹F, which is essential for accurate quantification.

G cluster_sample Sample Preparation cluster_setup Spectrometer Setup cluster_acquisition Data Acquisition cluster_processing Data Processing prep_sample Prepare protein sample (50-200 µM) in NMR buffer (e.g., 50 mM Phosphate, 100 mM NaCl, pH 7.0) containing 10% D₂O. add_ref Add a known concentration of a fluorine-containing reference compound (e.g., trifluoroacetic acid, TFA). prep_sample->add_ref tune_probe Tune and match the NMR probe to the ¹⁹F frequency. add_ref->tune_probe lock Lock the field using the D₂O signal. tune_probe->lock shim Shim the magnetic field for homogeneity. lock->shim set_params Set acquisition parameters: - Pulse program (e.g., zgfhigqn for ¹H decoupling) - Spectral width (~100 ppm, centered on expected signals) - Acquisition time (~0.5 s) - Relaxation delay (D1) ≥ 3-5 * T₁ - Number of scans (e.g., 1024 to 4096) shim->set_params acquire Acquire the Free Induction Decay (FID). set_params->acquire transform Apply Fourier Transform to the FID. acquire->transform phase Phase correct the spectrum. transform->phase baseline Apply baseline correction. phase->baseline reference Reference the chemical shift scale to the internal standard. baseline->reference

Caption: Standard workflow for acquiring and processing 1D ¹⁹F NMR spectra.

Methodology:

  • Sample Preparation: Prepare the labeled protein sample to a concentration of 50-200 µM in a suitable NMR buffer. The inclusion of 10% D₂O is for the field-frequency lock. Add a fluorine-containing reference standard (e.g., trifluoroacetic acid, TFA) for chemical shift referencing.[17]

  • Spectrometer Setup: Tune the NMR probe to the ¹⁹F frequency. Lock and shim the spectrometer to ensure a stable and homogeneous magnetic field.

  • Acquisition Parameters:

    • Pulse Program: Use a pulse sequence with inverse-gated ¹H decoupling (e.g., zgfhigqn on Bruker systems) to remove ¹H-¹⁹F scalar couplings and prevent NOE buildup.

    • Spectral Width: Set a spectral width that encompasses the expected chemical shifts of your probe and the reference. A width of ~100 ppm is often sufficient for aromatic fluorines.[17]

    • Relaxation Delay (D1): Set a relaxation delay of at least 3-5 times the longest T₁ relaxation time of the fluorine nuclei to ensure complete relaxation and accurate signal integration. A typical starting value is 2-5 seconds.

    • Number of Scans: The number of scans will depend on the protein concentration and desired signal-to-noise ratio.

  • Data Processing: After acquisition, the Free Induction Decay (FID) is Fourier transformed. The resulting spectrum is then phased, baseline corrected, and referenced.

Conclusion and Future Outlook

While established probes like 4-F-Phe and 4-CF₃-Phe have proven invaluable, the rational design of new probes offers the potential for enhanced performance. 2,3-Difluoro-4-methoxy-DL-phenylalanine represents a compelling candidate for high-sensitivity ¹⁹F NMR studies. Its unique electronic and structural features are predicted to provide a greater chemical shift dispersion in response to environmental changes, enabling the detection of more subtle conformational states and binding events. The dual-fluorine system also opens avenues for more complex NMR experiments, such as measuring through-space correlations (NOEs) between the two fluorine atoms, which can provide valuable distance restraints.[18]

As the complexity of biological questions increases, so too must the sophistication of our molecular tools. The continued development and characterization of novel fluorinated amino acids like 2,3-Difluoro-4-methoxy-DL-phenylalanine will be crucial in pushing the boundaries of what can be achieved with protein NMR, providing researchers with sharper eyes to observe the intricate dance of molecules that underpins life.

References

  • Ye, L., Larda, S. T., Frank Li, Y. F., Manglik, A., & Prosser, R. S. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 62(1), 97–103.
  • Gee, C. E., Tian, F., & Cole, P. A. (2016). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Chemical Biology, 11(7), 1775–1786. [Link]

  • University of Wisconsin-Madison Biomolecular NMR Facility. Fluorine labeling of proteins for NMR studies. [Link]

  • Boeszoermenyi, A., Ogórek, B., Jain, A., & Wagner, G. (2020). The precious fluorine on the ring: fluorine NMR for biological systems. ResearchGate. [Link]

  • Luck, L. A., & Falke, J. J. (2000). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. Protein science : a publication of the Protein Society, 9(12), 2573–2576. [Link]

  • CF Plus Chemicals. (n.d.). Clickable 19F NMR Probes. [Link]

  • Kitevski, J. L., & Gee, C. L. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules (Basel, Switzerland), 21(7), 920. [Link]

  • CF Plus Chemicals. (2022, February 16). Fluorinated Azides for 19F NMR Structural Biology and Medicinal Chemistry. AZoM. [Link]

  • Kubyshkin, V., & Budisa, N. (2017). Synthesis of 4,6‐Difluoro‐Tryptophan as a Probe for Protein 19F NMR. ChemistrySelect, 2(27), 8415-8418. [Link]

  • Smith, A. E., et al. (2024). Rational design of 19F NMR labelling sites to probe protein structure and interactions. bioRxiv. [Link]

  • Luck, L. A., & Falke, J. J. (2000). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. PubMed. [Link]

  • Danielson, M. A., & Falke, J. J. (1996). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. Annual review of biophysics and biomolecular structure, 25, 163–195. [Link]

  • Prosser, R. S., & Wu, D. (2016). A beginner's guide to 19F NMR and its role in drug screening. Expert Opinion on Drug Discovery, 11(8), 737-746. [Link]

  • Nußbaumer, F., et al. (2024). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Journal of Biomolecular NMR. [Link]

  • Li, H., et al. (2005). NMR Studies of 4-19F-phenylalanine-labeled Intestinal Fatty Acid Binding Protein: Evidence for Conformational Heterogeneity in the Native State. Biochemistry, 44(6), 1939-1951. [Link]

  • Tressler, C. M., & Zondlo, N. J. (2023). 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. ChemRxiv. [Link]

  • Pomerantz, W. C. K., et al. (2018). 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR. ResearchGate. [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Al-Harrasi, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances, 10(31), 18335-18355. [Link]

  • Gee, C. L., et al. (2016). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature protocols, 11(8), 1429–1440. [Link]

  • de la Mora-Rey, T., et al. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). ACS omega, 7(46), 42369–42381. [Link]

  • Castellanos, A., et al. (2017). Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization. ResearchGate. [Link]

  • Tchimene, M. K. J., et al. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. [Link]

  • Gourlay, B. (2025). Synthesis of Unnatural Fluorescent α-amino acids. PhD thesis, University of Glasgow. [Link]

  • Dai, J., et al. (2018). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Molecules (Basel, Switzerland), 23(10), 2465. [Link]

  • Pham, L. B. T., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(3), 1389–1399. [Link]

  • ATB and Repository. (n.d.). trans-4'-Methoxy-3-nitrochalcone. [Link]

  • Google Patents. (n.d.). A process for the synthesis of melphalan.
  • ResearchGate. (n.d.). What are the advantages of 2D NMR to H-NMR?. [Link]

  • Bartolowits, M. D., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS omega, 7(15), 12799–12808. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 3,3-Difluoro-DL-alanine and 3,3-Difluoro-DL-alanine Precursors. [Link]

  • Contente, M. L., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie (International ed. in English), 54(10), 3022–3026. [Link]

  • Gallo, B., et al. (2001). Differentiation of natural and synthetic phenylalanine and tyrosine through natural abundance 2H nuclear magnetic resonance. Journal of agricultural and food chemistry, 49(5), 2203–2208. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,3-Difluoro-4-methoxy-DL-phenylalanine
Reactant of Route 2
Reactant of Route 2
2,3-Difluoro-4-methoxy-DL-phenylalanine
© Copyright 2026 BenchChem. All Rights Reserved.